PNRI-299 was designed using a combinatorial chemistry approach. Its core structure is a β-strand mimetic template that incorporates an enedione moiety. This group acts as a "cysteine trap," forming reversible bonds with reactive cysteine nucleophiles in the active sites of redox-regulating proteins like Ref-1 [1] [2].
The therapeutic effect of this compound arises from its disruption of a specific redox-sensitive signaling pathway that promotes inflammation, as illustrated below:
By specifically inhibiting Ref-1, this compound blocks AP-1-driven expression of pro-inflammatory cytokines, which are the molecular hallmarks of asthma [1].
The biological effects of this compound have been validated in cellular and animal models, with key quantitative findings summarized below.
| Experiment | Model/System | Key Finding | Dosage/Concentration |
|---|---|---|---|
| AP-1 Inhibition [1] | Human lung epithelial (A549) cells with AP-1 reporter | Selective inhibition of AP-1 transcription | IC₅₀ = 20 μM |
| NF-κB & Thioredoxin Specificity [1] | A549 cells with NF-κB reporter; Thioredoxin assay | No inhibition of NF-κB transcription or thioredoxin activity | Up to 200 μM |
| In Vivo Efficacy (Asthma) [1] | Mouse model of allergic airway disease (OVA-sensitized) | Significantly reduced airway eosinophil infiltration, mucus secretion, edema, and IL-4 levels | 0.75 or 2.0 mg/kg (intranasal) |
| In Vivo Specificity (I/R Injury) [3] | Mouse model of intestinal ischemia/reperfusion injury | No effect on inflammatory changes or lethality (which was NF-κB dependent) | 3 or 10 mg/kg (intravenous) |
For researchers looking to work with this compound, understanding the key methodologies used to establish its activity and target is essential.
The molecular target of this compound (Ref-1) was identified using an affinity-based pull-down approach, a common method for isolating a small molecule's binding partners [1] [4].
The initial screening for AP-1 inhibition was performed using a reporter gene assay [1].
This compound is intended for research purposes only. According to its safety data sheet [5]:
This compound serves as an important research tool and a potential therapeutic lead.
PNRI-299 exerts its effect by specifically targeting the oxidoreductase Redox Effector Factor-1 (Ref-1), which is also known as Apurinic/apyrimidinic endonuclease 1/Redox effector factor-1 (APE1/Ref-1) [1] [2].
The following diagram illustrates the mechanism of action of this compound in inhibiting the Ref-1/AP-1 signaling pathway:
This compound inhibits Ref-1, blocking AP-1 activation and pro-inflammatory gene expression.
The table below summarizes the key quantitative data for this compound's activity and selectivity.
| Parameter | Value | Experimental Context |
|---|---|---|
| AP-1 Transcription IC₅₀ | 20 μM | Transiently transfected human lung epithelial (A549) cells [1] |
| NF-κB Transcription | No inhibition (up to 200 μM) | Same as above, demonstrates selectivity [1] |
| Thioredoxin Reactivity | No reaction (up to 200 μM) | Further confirms selectivity versus other redox proteins [1] |
| In Vivo Efficacy | 0.75 & 2.0 mg/kg | Doses that significantly reduced inflammation in mouse asthma model [1] |
This compound has demonstrated significant therapeutic potential in preclinical models of allergic airway inflammation.
For researchers wishing to utilize this compound or study its effects, the following key methodological details are available.
This cell-based assay was used to determine the IC₅₀ for AP-1 inhibition [1].
This method identified Ref-1 as the molecular target of this compound [1].
The primary in vivo protocol used to test this compound is a murine model of allergic asthma [1].
PNRI-299 was developed using a β-strand mimetic template designed to act as a reversible inhibitor of redox proteins [1]. The table below summarizes its core characteristics:
| Property | Description |
|---|---|
| IUPAC Name | N-benzyl-2-(3-cyanophenyl)-1,3,7-trioxo-2,3,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide [2] [3] [4] |
| CAS Number | 550368-41-7 [3] [4] [5] |
| Molecular Formula | C₂₁H₁₅N₅O₄ [3] [4] [5] |
| Molecular Weight | 401.37 g/mol [3] [4] [5] |
| Primary Target | Apurinic/apyrimidinic endonuclease/Redox effector factor-1 (APE/Ref-1) [1] [3] [6] |
| Primary Activity | Selective inhibition of AP-1-dependent transcription [1] [7] |
| IC₅₀ for AP-1 | 20 μM [1] [7] [3] |
| Selectivity | No effect on NF-κB transcription or thioredoxin activity (up to 200 μM) [1] [3] [8] |
This compound specifically inhibits the redox activity of APE/Ref-1, a multifunctional protein that regulates the DNA-binding activity of transcription factors like AP-1 under oxidative stress [1] [6]. The compound interacts with the redox nucleophile Cys-65 on Ref-1 to inhibit AP-1 transcription [3] [8]. Overexpression of Ref-1 attenuates the inhibitory effect of this compound, confirming target engagement [3].
The diagram below illustrates the signaling pathway and mechanism of this compound.
This compound has been evaluated in various experimental models, from in vitro cell-based assays to in vivo disease models.
Key findings from in vitro studies are summarized below [1]:
| Assay/Parameter | Result |
|---|---|
| AP-1 Transcription Inhibition (IC₅₀) | 20 µM |
| NF-κB Transcription Inhibition (up to 200 µM) | No effect |
| Thioredoxin Activity Inhibition (up to 200 µM) | No effect |
| Molecular Target Identified | Ref-1 (via affinity chromatography) |
| Key Interaction Site | Cys-65 of Ref-1 |
This compound showed significant efficacy in a mouse model of allergic asthma [1] [3]. The following table summarizes the key in vivo findings:
| Parameter | Experimental Detail | Result and Impact of this compound |
|---|---|---|
| Animal Model | Female BALB/c mice, 6-8 weeks old, OVA-sensitized/challenged [1] | Validated mouse asthma model. |
| Dosing | 0.75 or 2.0 mg/kg; intranasal; 30 min before OVA challenge [1] [3] | Dose-dependent therapeutic effect. |
| Key Outcomes | Histology, cytokine levels (IL-4) [1] | Significantly reduced: • Airway eosinophil infiltration • Mucus hypersecretion • Edema • IL-4 levels [1] [3] [8] | | Specificity Study | Intestinal I/R injury model [2] | this compound (3-10 mg/kg, i.v.) had no significant effect on NF-κB translocation or inflammatory response, confirming its selective AP-1 action in a different pathophysiological context [2]. |
The molecular target of this compound was identified using a biotin-tagged affinity chromatography approach [1] [9]. The workflow is illustrated below.
Detailed Methodology [1]:
This compound is categorized as a controlled substance for research use only and is not for human therapeutic use [3]. It is commercially available from several biochemical suppliers for in vitro and in vivo research applications [3] [4] [5].
The discovery of this compound validates that inhibiting the Ref-1/AP-1 signaling axis is a viable therapeutic strategy for conditions like asthma driven by oxidative stress and inflammation [1] [6]. This molecule serves as an important pharmacological tool and potential lead compound for future drug development.
The table below summarizes the core characteristics and quantitative data for PNRI-299:
| Property | Description / Value |
|---|---|
| CAS Number | 550368-41-7 [1] |
| Molecular Formula | C₂₁H₁₅N₅O₄ [1] |
| Molecular Weight | 401.37 g/mol [1] |
| Primary Target | APE1/Ref-1 (Redox Effector Factor-1) [2] [1] |
| Primary Mechanism | Selective inhibition of Ref-1-mediated AP-1 transcription activation [2] |
| AP-1 Transcription IC₅₀ | 20 µM [2] [1] |
| Selectivity | No effect on NF-κB transcription or thioredoxin activity (tested up to 200 µM) [2] [1] |
| In Vivo Efficacy (Asthma) | Significant reduction of airway inflammation in mice at 0.75 and 2.0 mg/kg (intranasal) [2] [1] |
| In Vivo Efficacy (I/R Injury) | No significant effect on inflammation or NF-κB translocation at 3-10 mg/kg (intravenous) [3] |
To help you evaluate and potentially replicate key findings, here are the methodologies from foundational studies on this compound.
The following diagrams, created with Graphviz, illustrate the mechanism of action of this compound and the workflow of the key in vivo experiment.
This compound inhibits Ref-1, preventing AP-1 activation and inflammatory gene expression [2] [4].
The workflow shows the OVA sensitization, challenge, this compound treatment, and final analysis in the mouse asthma model [2].
The table below summarizes the quantitative data for PNRI-299's activity and selectivity from the foundational study [1] [2]:
| Target / Parameter | Result (IC₅₀ or Concentration Tested) | Experimental System |
|---|---|---|
| AP-1 Transcription Inhibition | 20 µM | Transiently transfected human lung epithelial (A549) cells [1] [2]. |
| NF-κB Transcription Inhibition | No effect (up to 200 µM) | Transiently transfected human lung epithelial (A549) cells [1] [2]. |
| Thioredoxin (TRX) Reactivity | No effect (up to 200 µM) | Specific assay mentioned in the study [1]. |
| Molecular Target | Redox Effector Factor-1 (Ref-1) | Identified via an affinity chromatography approach [1] [3]. |
The IC₅₀ value was established through the following key experiments:
The following diagram illustrates the mechanism of action of this compound and the experimental workflow used for its identification and validation:
This diagram outlines the process from this compound's identification to its functional validation, highlighting its specific action on the Ref-1/AP-1 pathway.
The data from the original study positions this compound as a valuable tool compound with a clear mechanism.
The table below summarizes the core chemical and bioactivity data for PNRI-299:
| Attribute | Detail |
|---|---|
| CAS Number | 550368-41-7 [1] |
| Chemical Formula | C₂₁H₁₅N₅O₄ [1] |
| Molecular Weight | 401.37 g/mol [1] |
| Primary Target | APE1/Ref-1 (Redox effector factor-1) [2] [1] |
| Primary Activity | Selective inhibition of AP-1 transcription [2] [1] [3] |
| AP-1 IC₅₀ | 20 μM [2] [1] |
| Selectivity | No effect on NF-κB transcription or thioredoxin (up to 200 μM) [2] [1] [3] |
APE1/Ref-1 is a dual-function protein. Its redox effector function regulates the DNA-binding activity of transcription factors like AP-1, NF-κB, and p53 by reducing critical cysteine residues in their DNA-binding domains [4] [5]. This compound was designed to inhibit this redox activity.
This compound contains an enedione moiety that acts as a reversible inhibitor, trapping reactive cysteine nucleophiles (specifically Cys-65) in the redox-active site of Ref-1 [2] [3]. This inhibits the Ref-1-mediated activation of AP-1, thereby reducing the expression of AP-1-controlled genes involved in inflammation and cell proliferation [2].
The diagram below illustrates the signaling pathway and the point of inhibition by this compound.
This compound inhibits Ref-1's redox activation of AP-1.
This protocol is used to determine the IC₅₀ of this compound for AP-1 inhibition [2].
This method identified Ref-1 as the molecular target of this compound [2].
This protocol evaluates the therapeutic potential of this compound [2].
Research demonstrates this compound's efficacy in a mouse asthma model, significantly reducing hallmark features of the disease, including airway eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels [2] [3]. This validates the AP-1/Ref-1 axis as a viable therapeutic target for allergic airway inflammation [2].
Beyond asthma, the inhibition of APE1/Ref-1 is being explored in other disease contexts, particularly cancer. APE1/Ref-1 is often overexpressed in tumors (like melanoma) and contributes to cancer cell survival, proliferation, and resistance to therapy [4]. Inhibiting its redox function can sensitize cancer cells to treatment [4] [5].
PNRI-299 is a small molecule identified for its selective inhibition of Activator Protein-1 (AP-1) transcription, with a reported IC₅₀ of 20 μM. Crucially, it does not affect the related NF-κB transcription factor or the oxidoreductase thioredoxin at concentrations up to 200 μM [1] [2] [3].
Its molecular target was identified as Redox Effector Factor-1 (Ref-1), also known as Apurinic/Apyrimidinic Endonuclease 1 (APE-1) [1] [2]. Ref-1 regulates the DNA-binding activity of transcription factors like AP-1 through the reduction of specific cysteine residues. This compound was designed to act as a pseudosubstrate for redox proteins, incorporating an enedione moiety that traps reactive cysteine nucleophiles (like Cys-65 in Ref-1) in their active sites [1].
The diagram below illustrates the mechanism by which this compound inhibits the Ref-1/AP-1 signaling pathway and its downstream effects in the context of allergic asthma.
Diagram depicting the this compound mechanism of action. This compound selectively targets the redox activity of Ref-1, preventing the reduction and activation of AP-1, thereby inhibiting the expression of pro-inflammatory genes and alleviating asthma pathology [1].
This compound was developed from a β-strand mimetic template featuring a central enedione warhead. The initial SAR was explored through a limited combinatorial library (2x6) by varying the X and Y substituents [1].
The table below summarizes the core structural features and their roles in activity based on the original research:
| Structural Feature | Role in Activity & SAR Insight |
|---|---|
| Enedione Core | Serves as an electrophilic "warhead" that covalently traps reactive cysteine thiolates (e.g., Cys-65 in Ref-1) in the active site [1]. |
X Substituent |
X = NHBn (Benzyl): This group in this compound provided optimal specificity for Ref-1 over other redox proteins like thioredoxin. X = NHCH₃ (Methyl): Analogs with this smaller group showed different activity profiles [1]. |
Y Substituent |
Y = m-cyanophenyl: This specific meta-cyano aromatic group was critical for achieving selective inhibition of AP-1 over NF-κB transcription. Other aryl groups (e.g., phenyl, m-nitrophenyl) led to different selectivity profiles [1]. |
The molecular target of this compound (Ref-1) was identified using an affinity-based pull-down approach, a standard method for isolating and identifying protein targets of small molecules [1] [4].
Workflow for identifying this compound's molecular target. A biotin-tagged analog of this compound was used to pull down its binding partner(s) from human lung epithelial cell lysates, leading to the identification of Ref-1 through mass spectrometry [1] [4].
A critical step in confirming Ref-1 as the functional target was the target overexpression rescue experiment. When Ref-1 was overexpressed in cells, the inhibitory effect of this compound on AP-1 transcription was attenuated, providing strong evidence that Ref-1 is its primary target [1].
This compound has demonstrated efficacy in a murine model of allergic asthma [1]:
This in vivo data validates the Ref-1/AP-1 pathway as a viable therapeutic target for allergic airway inflammation and demonstrates the potential of this compound as a lead compound.
NHBn and m-cyanophenyl substituents on the β-strand mimetic template was crucial for directing specificity towards Ref-1/AP-1 over the related NF-κB pathway [1].
PNRI-299 exerts its effects by specifically targeting the redox function of the bifunctional enzyme APE1/Ref-1 (Apurinic/apyrimidinic endonuclease 1/Redox effector factor-1) [1] [2] [3].
The following diagram illustrates the targeted signaling pathway and the point of inhibition by this compound.
Diagram of the APE1/Ref-1 Redox Signaling Pathway Targeted by this compound.
The table below summarizes the key quantitative data for this compound from experimental studies.
| Assay Parameter | Result | Experimental Context |
|---|---|---|
| AP-1 Transcription Inhibition (IC₅₀) | 20 μM | Transiently transfected human lung epithelial A549 cells [1] [2] [3]. |
| NF-κB Transcription Inhibition | No effect (up to 200 μM) | Transiently transfected human lung epithelial A549 cells [1] [3]. |
| Thioredoxin (TRX) Reactivity | No effect (up to 200 μM) | Specific assay for thioredoxin activity [1]. |
| In Vivo Efficacy (Allergic Asthma) | Significant reduction of inflammation at 0.75 & 2.0 mg/kg (i.n.) | Ovalbumin (OVA)-sensitized female BALB/c mice [1] [3]. |
| In Vivo Efficacy (Intestinal I/R) | No significant effect on NF-κB at 3 & 10 mg/kg (i.v.) | Male C57/BL6 mice model of intestinal ischemia/reperfusion injury [3]. |
To investigate this compound's mechanism and efficacy, researchers used several key techniques.
This protocol identifies the protein target of this compound through direct binding and pull-down assays [1].
The workflow for this target identification strategy is shown below.
Workflow for Identifying this compound's Protein Target via Affinity Chromatography.
This method quantifies the inhibition of AP-1-dependent transcription [1].
This protocol evaluates the efficacy of this compound in a disease model [1].
Research on this compound validates APE1/Ref-1, and specifically its redox function mediated by Cys-65, as a high-value therapeutic target for diseases driven by oxidative stress and inflammation [1] [4].
Asthma is a chronic inflammatory airway disorder characterized by complex pathophysiology involving airway inflammation, eosinophil infiltration, mucus hypersecretion, and airway remodeling. A fundamental aspect of asthma pathophysiology is the oxidant/antioxidant imbalance in the lungs, where excessive reactive oxygen species (ROS) overwhelm endogenous antioxidant defenses, creating a pro-oxidative environment that drives inflammatory processes [1]. This redox imbalance activates redox-sensitive transcription factors, particularly Activator Protein-1 (AP-1), which regulates the expression of pro-inflammatory genes and T-helper 2 (Th2) cytokines central to asthma pathogenesis [2].
PNRI-299 is a selective AP-1 transcription inhibitor developed through rational drug design approaches. This small molecule features a β-strand mimetic template with an enedione moiety that specifically targets and traps reactive cysteine nucleophiles in the active sites of redox-regulatory proteins [2]. This compound demonstrates highly selective inhibition of AP-1-driven transcription with an IC50 of 20 μM, while showing no activity against NF-κB transcription or thioredoxin even at concentrations up to 200 μM [2] [3]. Through affinity chromatography approaches, the molecular target of this compound has been identified as Ref-1 (Redox effector factor-1), also known as APE-1, a critical redox-sensitive protein that regulates AP-1 DNA binding activity [2] [3]. The compound specifically interacts with the redox nucleophile cys-65 on Ref-1, explaining its structure-activity relationship and selective mechanism of action [3].
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Experimental Conditions | Notes |
|---|---|---|---|
| AP-1 inhibition IC50 | 20 μM | A549 human lung epithelial cells transfected with AP-1 reporter | Selective inhibition without NF-κB effects |
| NF-κB inhibition | >200 μM | A549 cells transfected with NF-κB reporter | No significant inhibition observed |
| Thioredoxin reactivity | >200 μM | In vitro assay | No direct interaction with thioredoxin system |
| Specificity | Ref-1/APE-1 | Affinity chromatography | Molecular target confirmed |
Table 2: In Vivo Efficacy of this compound in Murine Asthma Model
| Parameter | Reduction | Dosing Regimen | Experimental Model |
|---|---|---|---|
| Airway eosinophil infiltration | Significant | 0.75-2.0 mg/kg intranasal | OVA-sensitized BALB/c mice |
| Mucus hypersecretion | Significant | 0.75-2.0 mg/kg intranasal | OVA-sensitized BALB/c mice |
| Airway edema | Significant | 0.75-2.0 mg/kg intranasal | OVA-sensitized BALB/c mice |
| IL-4 levels | Significant | 0.75-2.0 mg/kg intranasal | OVA-sensitized BALB/c mice |
| Monocyte/macrophage influx | Significant | 0.75-2.0 mg/kg intranasal | OVA-sensitized BALB/c mice |
Purpose: To identify molecular targets of this compound using affinity-based pull-down methods.
Materials:
Procedure:
Technical Notes: The affinity chromatography approach allows for direct identification of protein targets that physically interact with this compound. The biotin-streptavidin interaction provides strong binding with minimal nonspecific interactions, though the high binding affinity requires denaturing conditions for protein release [4].
Purpose: To quantify this compound inhibition of AP-1-driven transcription.
Materials:
Procedure:
Validation: Parallel NF-κB reporter assays confirm this compound's selective action on AP-1 without affecting NF-κB transcription, ensuring observed effects are target-specific [2].
Purpose: To evaluate this compound efficacy in established allergic airway inflammation model.
Materials:
Sensitization and Challenge Protocol:
Endpoint Analyses (Day 28):
Technical Notes: Morphometric analyses should be performed by investigators blinded to treatment groups to eliminate bias. A minimum of 10 random fields throughout upper and lower left lung tissue should be examined for comprehensive assessment [2].
This diagram illustrates the central mechanism by which this compound ameliorates asthma pathophysiology. The compound specifically targets Ref-1/APE-1, a redox-sensitive protein that facilitates AP-1 transcriptional activity under conditions of oxidative stress. By inhibiting this redox effector, this compound disrupts the downstream expression of pro-inflammatory genes including IL-4, IL-5, and IL-13, which are fundamental to the development of key asthma features such as eosinophil infiltration, mucus hypersecretion, and airway edema [2] [3].
The affinity chromatography workflow demonstrates the experimental approach used to identify Ref-1 as this compound's molecular target. This affinity-based pull-down method utilizes biotin-tagged small molecules to selectively isolate target proteins from complex biological mixtures [4]. The methodology involves incubation of biotinylated this compound with cellular extracts, capture of protein complexes using streptavidin beads, and subsequent identification of bound proteins through separation and mass spectrometric analysis [2]. This approach provides direct evidence of drug-target interactions and has become a cornerstone technique in modern drug discovery pipelines.
This workflow outlines the comprehensive evaluation of this compound efficacy in a well-established ovalbumin-induced murine asthma model. The protocol follows a standard sensitization-challenge regimen with concurrent therapeutic administration during the challenge phase [2]. The multi-faceted endpoint analysis provides quantitative assessment of key asthma parameters, including inflammatory cell infiltration (particularly eosinophils), mucus hypersecretion, airway edema, and cytokine expression profiles. This systematic approach allows for robust evaluation of compound efficacy across multiple pathological features of allergic airway inflammation.
The development of this compound represents a targeted therapeutic approach for asthma that focuses on specific redox-sensitive transcription pathways rather than broad immunosuppression. Unlike corticosteroids, which non-specifically inhibit both AP-1 and NF-κB pathways and carry significant side effects, this compound offers selective AP-1 inhibition while sparing NF-κB signaling [2]. This specificity is particularly relevant for corticosteroid-resistant asthma subsets, which demonstrate increased AP-1 activity in peripheral blood mononuclear cells [2].
From a technical perspective, the affinity chromatography approach used for target identification exemplifies modern chemical biology strategies for mechanism of action studies. While powerful, this method requires careful optimization of binding and washing conditions to minimize nonspecific interactions while preserving genuine drug-target complexes [4]. The use of biotin-streptavidin chemistry provides strong binding affinity but necessitates denaturing conditions for protein elution, which may disrupt some protein complexes or activities [4].
The experimental asthma model utilized for efficacy studies follows well-established protocols that recapitulate key features of human allergic asthma, including Th2 cytokine polarization, eosinophilic inflammation, and airway remodeling. However, researchers should consider complementing these studies with additional models that address different asthma endotypes, particularly those featuring neutrophilic inflammation or corticosteroid resistance.
This compound represents a promising targeted therapeutic strategy for asthma that specifically addresses the redox imbalance and AP-1 activation central to disease pathogenesis. Through its selective inhibition of Ref-1-dependent AP-1 transcription, this compound significantly reduces key pathological features including airway eosinophil infiltration, mucus hypersecretion, edema, and IL-4 production in preclinical models. The comprehensive application notes and detailed protocols provided herein support further investigation of this compound and facilitate its evaluation in additional disease models characterized by redox imbalance and AP-1-mediated inflammation.
Asthma has reached epidemic proportions with approximately 200 million individuals affected worldwide, characterized by a complex inflammatory response in the airways that includes eosinophil infiltration, mucus hypersecretion, and edema. The pathophysiology of asthma involves an oxidant/antioxidant imbalance in the lungs that leads to activation of redox-sensitive transcription factors, particularly activator protein-1 (AP-1) and nuclear factor κB (NF-κB). These transcription factors control the expression of Th2 cytokines (e.g., IL-4, IL-5, IL-13) that are the molecular hallmarks of asthma [1]. While corticosteroids effectively inhibit both NF-κB and AP-1 transcription and remain a mainstay treatment, they produce severe adverse effects when administered systemically, and a subset of asthmatics responds poorly to them [1] [2].
PNRI-299 (CAS: 550368-41-7) is a selective APE/Ref-1 inhibitor that represents a novel therapeutic approach for asthma by specifically targeting the redox regulation of AP-1 transcription without affecting NF-κB transcription or thioredoxin [3]. The compound is a small-molecule β-strand mimetic with an enedione moiety designed to trap reactive cysteine nucleophiles in the active sites of redox proteins [1]. Through its specific inhibition of Ref-1-mediated AP-1 activation, this compound significantly reduces key pathological features of asthma in experimental models, including airway eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels [1] [4]. These application notes and protocols provide detailed methodologies for studying this compound in the context of mucus hypersecretion reduction and related asthma pathologies.
This compound specifically targets the redox effector factor-1 (Ref-1), also known as apurinic/apyrimidinic endonuclease 1/redox effector factor-1 (APE1), which is a bifunctional oxidative-stress-responsive protein with roles in both DNA repair and redox regulation of transcription factors [1] [5]. Ref-1 regulates the redox state of critical cysteine residues within the DNA-binding domains of transcription factors like AP-1, enhancing their binding to DNA promoters [1]. This compound interacts specifically with the redox nucleophile Cys-65 of Ref-1, inhibiting its ability to activate AP-1 transcription factors [1] [4].
The compound was developed using a chemogenomics approach with a β-strand mimetic template that incorporates an enedione moiety designed to trap reactive cysteine nucleophiles in the active sites of redox proteins [1]. Through a combinatorial library approach where functionality was varied at two positions, researchers identified this compound as a specific inhibitor of AP-1 transcription (IC₅₀ = 20 µM) that doesn't affect NF-κB transcription (up to 200 µM) or thioredoxin (up to 200 µM) [1] [3]. This specificity makes it a valuable tool for dissecting Ref-1/AP-1 signaling pathways in asthma and other inflammatory conditions.
The diagram below illustrates the molecular mechanism through which this compound inhibits Ref-1-mediated AP-1 activation and subsequent reduction in mucus hypersecretion:
Figure 1: Molecular mechanism of this compound action in asthma pathology. This compound specifically inhibits Ref-1's redox function, preventing activation of AP-1 transcription factors and subsequent expression of pro-inflammatory cytokines and mucin genes involved in asthma pathogenesis.
Table 1: In Vitro Efficacy Profile of this compound
| Assay System | Experimental Readout | Result | Concentration | Reference |
|---|---|---|---|---|
| A549 human lung epithelial cells | AP-1 transcription inhibition | IC₅₀ = 20 µM | 0-200 µM | [1] |
| A549 human lung epithelial cells | NF-κB transcription inhibition | No effect | Up to 200 µM | [1] |
| Thioredoxin reactivity assay | Thioredoxin inhibition | No effect | Up to 200 µM | [1] |
| Ref-1 binding assay | Specific binding to Ref-1 | Confirmed binding to Cys-65 | N/A | [1] [4] |
| Ref-1 overexpression | AP-1 transcription inhibition | Attenuated inhibition | 20 µM | [1] |
In vitro studies demonstrate that this compound specifically reacts with Ref-1 and inhibits AP-1 transcription without affecting NF-κB transcription or thioredoxin activity [1] [3]. The specificity of this interaction was confirmed through overexpression of the molecular target Ref-1, which attenuated this compound inhibition of AP-1 transcription [1]. Structure-activity relationship (SAR) studies revealed that this compound interacts with the redox nucleophile Cys-65 on Ref-1, which is critical for its redox regulatory function [4].
Table 2: In Vivo Efficacy of this compound in Mouse Asthma Models
| Parameter Measured | Experimental Group | Result | Dosage/Administration | Reference |
|---|---|---|---|---|
| Airway eosinophil infiltration | OVA-sensitized mice | Significant reduction | 0.75-2.0 mg/kg, intranasal | [1] [3] |
| Mucus hypersecretion | OVA-sensitized mice | Significant reduction | 0.75-2.0 mg/kg, intranasal | [1] [3] |
| Airway edema | OVA-sensitized mice | Significant reduction | 0.75-2.0 mg/kg, intranasal | [1] [3] |
| IL-4 levels | OVA-sensitized mice | Significant reduction | 0.75-2.0 mg/kg, intranasal | [1] [3] |
| Inflammatory cell influx | OVA-sensitized mice | Reduced eosinophils, monocytes, macrophages in BALF | 0.75-2.0 mg/kg, intranasal | [4] |
| NF-κB translocation | Intestinal I/R injury model | No significant effect | 3-10 mg/kg, intravenous | [3] |
In a mouse model of allergic airway inflammation, this compound administered intranasally at 0.75 or 2.0 mg/kg significantly reduced the pathophysiological responses characteristic of asthma [1] [3] [4]. The compound specifically reduced airway inflammatory cell infiltration (particularly eosinophils, monocytes, and macrophages), mucus release, and edema in ovalbumin (OVA)-treated female BALB/c mice [1] [4]. These effects were observed without significant impact on NF-κB translocation in other inflammation models, confirming the selective targeting of the Ref-1/AP-1 pathway [3].
The affinity chromatography approach uses small molecules conjugated with tags to selectively isolate target proteins from complex biological mixtures [6]. This method allows for the identification of molecular targets of biologically active small molecules like this compound through specific binding interactions [1] [6].
Prepare cellular extracts:
Perform affinity purification:
Target identification:
The workflow for target identification using affinity chromatography is illustrated below:
Figure 2: Workflow for target identification of this compound using affinity chromatography. The process involves preparation of biotinylated probes, incubation with cellular extracts, affinity capture with streptavidin beads, and analysis of bound proteins to confirm Ref-1 as the molecular target.
The ovalbumin (OVA)-induced allergic asthma model in mice reproduces key features of human asthma, including eosinophilic inflammation, mucus hypersecretion, and airway hyperresponsiveness. This model allows for evaluation of therapeutic candidates like this compound targeting specific pathways in asthma pathogenesis [1].
Sensitization phase:
Challenge phase:
Treatment protocol:
Sample collection and analysis:
Histopathological evaluation:
Molecular analysis:
This compound serves as a valuable pharmacological tool for dissecting Ref-1/AP-1 signaling pathways in various disease contexts beyond asthma. The compound has been used to study:
Redox regulation of transcription factors: this compound enables specific inhibition of Ref-1-mediated AP-1 activation without affecting NF-κB pathways, allowing researchers to isolate the contribution of AP-1 to various pathological processes [1] [4].
Protein S-nitrosation and cellular localization: Studies have utilized this compound to investigate how nitric oxide controls nuclear export of APE1/Ref-1 through S-nitrosation of Cys93 and Cys310 [5]. Research demonstrates that APE1 can inducibly translocate from nucleus to cytoplasm in response to nitric oxide stimulation in a CRM1-independent manner, which is reversible and dependent on S-nitrosation of specific cysteine residues [5].
DNA repair and redox regulation interplay: The dual functions of APE1 in DNA repair and redox regulation of transcription factors can be studied using this compound to specifically block the redox function while preserving endonuclease activity [5].
This compound represents a promising starting point for developing targeted asthma therapeutics that address the limitations of corticosteroids. The compound's specific inhibition of Ref-1/AP-1 signaling demonstrates that:
Selective pathway inhibition is sufficient to produce significant therapeutic effects in asthma models without completely suppressing immune function [1].
Redox-directed therapeutics can target specific vulnerabilities in disease pathology, particularly in conditions characterized by oxidative stress imbalances [7].
Structure-based drug design using the β-strand mimetic template can generate specific inhibitors of protein-protein interactions and redox signaling [1].
The experimental protocols outlined herein provide comprehensive methodologies for evaluating compounds targeting redox regulation in inflammatory diseases, with specific application to mucus hypersecretion in asthma.
Allergic airway inflammation, particularly in asthma, represents a significant global health burden affecting approximately 200 million individuals worldwide. The pathophysiology of this condition is characterized by a persistent inflammatory response involving airway infiltration of CD4+ T cells with a T helper 2 (Th2) phenotype, eosinophils, mucus hypersecretion, and edema. A fundamental aspect of asthma pathophysiology involves an oxidant/antioxidant imbalance in the lungs, where increased airway levels of reactive oxygen species (ROS) coupled with decreased antioxidant defenses lead to activation of redox-sensitive transcription factors, including activator protein-1 (AP-1) and nuclear factor κB (NF-κB). These transcription factors collaborate with Th2-specific factors to control expression of key cytokines (IL-4, IL-5, IL-13) that drive the inflammatory processes in asthma. [1]
Corticosteroids, which non-specifically inhibit both NF-κB and AP-1 transcription, remain the most effective treatment for asthma but are associated with significant adverse effects when administered systemically. Moreover, a subset of asthmatic patients demonstrates poor response to corticosteroids and exhibits increased AP-1 activity in peripheral blood mononuclear cells. This limitation has driven the search for targeted therapeutic approaches that specifically modulate individual components of the redox signaling cascade without the broad immunosuppressive effects of corticosteroids. The development of PNRI-299 represents a chemogenomic approach to address this unmet medical need through selective inhibition of the Ref-1/AP-1 signaling axis while sparing NF-κB pathways. [1]
This compound was developed using an innovative β-strand mimetic template designed to function as a reversible inhibitor (pseudosubstrate) of redox proteins. The strategic incorporation of an enedione moiety enables the compound to trap reactive cysteine nucleophiles in the active sites of redox-regulatory proteins through formation of covalent adducts. This template represents a modified version of earlier β-strand templates optimized for enhanced specificity and potency against redox targets. The design rationale leveraged the observation that peptides derived from NF-κB bind in an extended strand conformation to the active site cleft of their cognate redox regulator, thioredoxin, suggesting that β-strand mimics could effectively interfere with protein-protein interactions in redox signaling. [1]
Combinatorial Optimization: Through a combinatorial library approach, researchers systematically varied the X and Y functionality on the template structure to achieve specificity for individual redox factors. A limited array (2 × 6) was constructed where X was either NHCH~3~ or NHCH~2~Ph and Y was methyl, phenyl, m-cyanophenyl, m-nitrophenyl, m-acetylaniline, or m-methylbenzoate. This methodical variation allowed for fine-tuning of molecular interactions with target proteins. [1]
Selectivity Profile: this compound emerged as the lead compound from this screening process based on its exceptional selectivity for AP-1-dependent transcription over NF-κB pathways. This selectivity is particularly important therapeutically, as preservation of NF-κB signaling maintains essential immune functions while specifically dampening the pathological AP-1 activation driving allergic inflammation. [1]
Table 1: Physicochemical and pharmacological properties of this compound
| Property | Characteristics | Experimental Conditions |
|---|---|---|
| Chemical Template | β-strand mimetic with enedione moiety | Designed as reversible inhibitor of redox proteins |
| AP-1 Inhibition (IC₅₀) | 20 μM | Transiently transfected human lung epithelial A549 cells |
| NF-κB Inhibition | No effect up to 200 μM | Same as above |
| Thioredoxin Reactivity | Non-reactive up to 200 μM | In vitro assessment |
| Molecular Target | Redox Effector Factor-1 (Ref-1/APE1) | Identified via affinity chromatography |
| Primary Mechanism | Inhibition of Ref-1-mediated AP-1 activation | Traps reactive cysteine nucleophiles |
The selectivity of this compound for AP-1 transcription inhibition without affecting NF-κB transcription or thioredoxin activity at concentrations up to 10 times its IC₅₀ for AP-1 inhibition represents a key advantage over broader-acting anti-inflammatory compounds. This selectivity profile suggests that this compound specifically targets the redox-dependent activation of AP-1 without broadly disrupting cellular redox homeostasis. [1]
Purpose: To evaluate the potency and selectivity of this compound in inhibiting AP-1-dependent transcription relative to NF-κB-dependent transcription.
Materials and Reagents:
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Technical Notes: Maintain consistent transfection efficiency across experiments by including internal control vectors. DMSO concentration should be kept constant in all treatments (≤0.1%). Include appropriate positive and negative controls for both AP-1 and NF-κB activation in each experiment.
Purpose: To identify the molecular target of this compound using affinity-based purification.
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Purpose: To evaluate the efficacy of this compound in reducing allergic airway inflammation in a validated animal model.
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Ethical Considerations: All animal procedures must be approved by the Institutional Animal Care and Use Committee. Procedures should minimize animal suffering and use appropriate anesthesia and analgesia.
Table 2: In vitro efficacy and selectivity profile of this compound
| Assay Type | Result | Concentration Tested | Significance |
|---|---|---|---|
| AP-1 Transcription Inhibition | IC₅₀ = 20 μM | 0-200 μM | Primary target engagement |
| NF-κB Transcription Inhibition | No inhibition | Up to 200 μM | Selective over related pathway |
| Thioredoxin Reactivity | Non-reactive | Up to 200 μM | Specific for Ref-1 over other redox regulators |
| Molecular Target Identification | Ref-1 (APE1) | N/A | Confirmed via affinity chromatography |
The concentration-dependent inhibition of AP-1 transcription by this compound demonstrated classic saturation kinetics with complete inhibition achieved at higher concentrations. Notably, the complete lack of effect on NF-κB transcription even at 200 μM highlights the exceptional selectivity of this compound for the AP-1 pathway. This selectivity is particularly important given the overlapping but distinct roles of these transcription factors in inflammatory processes. [1]
Table 3: In vivo efficacy of this compound in mouse asthma model
| Parameter Assessed | Effect of this compound | Dose Response | Statistical Significance |
|---|---|---|---|
| Airway Eosinophil Infiltration | Significant reduction | 0.75 and 2.0 mg/kg | p < 0.05 |
| Mucus Hypersecretion | Markedly decreased | 0.75 and 2.0 mg/kg | p < 0.05 |
| Airway Edema | Substantially reduced | 0.75 and 2.0 mg/kg | p < 0.05 |
| IL-4 Levels | Significantly lowered | 0.75 and 2.0 mg/kg | p < 0.05 |
| Other Cytokines (IL-5, IL-13) | Reduced | 0.75 and 2.0 mg/kg | p < 0.05 |
The therapeutic efficacy of this compound was demonstrated across multiple pathological features of allergic airway inflammation. Histological examination revealed substantial reduction in inflammatory cell infiltrate, particularly eosinophils, which are key effector cells in allergic inflammation. Additionally, this compound treatment significantly attenuated the goblet cell hyperplasia and mucus hypersecretion that characterize asthma pathology. The reduction in IL-4 levels is particularly significant as this cytokine plays a central role in driving Th2 polarization and IgE production in allergic responses. [1]
Diagram 1: Ref-1/AP-1 signaling pathway and this compound mechanism. The diagram illustrates how oxidative stress activates Ref-1, which subsequently reduces critical cysteine residues in transcription factors including AP-1 components, enabling their DNA binding and activation of inflammatory gene expression. This compound specifically inhibits Ref-1's redox function, disrupting this signaling cascade and ameliorating asthma pathology. [1] [2]
The redox function of Ref-1 (also known as APE1) depends primarily on a buried cysteine residue, Cys65, which lies within its N-terminal tail and is independent from its DNA repair function. This redox regulation is unique to mammals and represents a controlled process that directs the activity of diverse transcription factors. Ref-1 must be in a reduced state to activate transcription factors, with reduction occurring through a thiol/sulfide exchange with thioredoxin. Once reduced, activated transcription factors including AP-1 components can bind to DNA and regulate gene expression involved in inflammation, growth, and angiogenesis. [2]
Diagram 2: Experimental workflow for this compound development and validation. The comprehensive approach begins with rational compound design, proceeds through iterative screening and optimization, identifies the molecular target, and culminates in therapeutic validation in a disease-relevant animal model. [1]
The chemogenomic approach employed in this compound's development represents a strategic methodology for translating information from genomic studies into therapeutic candidates. This process involved creating specialized chemical libraries based on structural motifs found in nature (β-strand templates) that are known to participate in protein-protein interactions, then screening these libraries for specific biological activities. The success of this approach demonstrates the power of targeted combinatorial chemistry in drug discovery, particularly for challenging targets involving protein-protein interactions. [1]
The development of this compound represents a paradigm shift in the approach to treating allergic airway inflammation by specifically targeting the redox-sensitive aspect of AP-1 activation without broadly suppressing immune function. This targeted approach offers several significant advantages:
Mechanistic Specificity: Unlike corticosteroids that non-specifically suppress multiple inflammatory pathways, this compound specifically inhibits the Ref-1-mediated redox activation of AP-1, preserving other important immune signaling pathways including NF-κB. This specificity may translate to reduced susceptibility to infections and other side effects associated with broad immunosuppression. [1]
Potential for Corticosteroid-Resistant Asthma: The subset of asthmatic patients who respond poorly to corticosteroids typically show increased AP-1 activity in peripheral blood mononuclear cells. These patients may derive particular benefit from Ref-1/AP-1 targeted therapy, addressing a significant unmet medical need in severe asthma management. [1]
Favorable Safety Profile: The selectivity of this compound for Ref-1 over other redox regulators like thioredoxin suggests a reduced risk of disrupting essential cellular redox homeostasis, potentially resulting in a superior therapeutic window compared to broader-acting antioxidant approaches.
The experimental protocols and data presented for this compound provide researchers with valuable tools and approaches for several research applications:
Platform Technology for Redox-Targeted Therapeutics: The β-strand mimetic template with enedione moiety can be adapted to develop inhibitors targeting other redox-sensitive proteins involved in various disease processes beyond asthma.
Chemical Probe for Redox Signaling Studies: this compound serves as a selective chemical tool for dissecting the specific contributions of Ref-1/AP-1 signaling in various physiological and pathological processes, including other inflammatory conditions, cancer, and neurological disorders where redox signaling plays a key role. [2]
Combination Therapy Exploration: The distinct mechanism of action of this compound suggests potential for synergistic effects when combined with existing therapies. Future research should explore combination regimens with corticosteroids, β-agonists, or other targeted therapies for enhanced efficacy.
Biomarker Development: The specific targeting of Ref-1/AP-1 signaling provides opportunities for developing companion biomarkers based on AP-1 activation status to identify patient subgroups most likely to respond to therapy.
This compound represents a novel class of therapeutic agent that validates the Ref-1/AP-1 signaling axis as a viable target for allergic airway inflammation. The comprehensive application notes and detailed experimental protocols provided in this document establish a foundation for researchers to further explore the potential of redox-based therapeutics for inflammatory conditions. The selective inhibition of AP-1 transcription without affecting NF-κB pathways demonstrates the feasibility of targeted intervention in specific redox signaling cascades while preserving essential immune functions.
The efficacy demonstrated in preclinical models, coupled with the well-defined mechanism of action and detailed experimental methodologies, supports the continued investigation of this compound and related compounds as potential therapeutics for asthma and other conditions driven by dysregulated redox signaling. Future research directions should include further optimization of compound properties, investigation in additional disease models, and exploration of combination therapies with existing standard treatments.
Asthma therapeutics require novel approaches targeting specific redox-sensitive transcription factors without the side effects of broad-spectrum anti-inflammatories like corticosteroids. PNRI-299 emerged from a chemogenomics screening effort as a selective small-molecule inhibitor of AP-1 transcription with an IC₅₀ of 20 μM, while showing no activity against NF-κB transcription or thioredoxin even at concentrations up to 200 μM. This specificity profile suggested a unique molecular target distinct from other redox regulators. Through systematic affinity chromatography approaches, the molecular target was identified as Redox Effector Factor-1 (Ref-1), also known as APE1, a critical mediator of cellular redox signaling that regulates multiple transcription factors including AP-1 components. Ref-1 maintains the reduced state of specific cysteine residues in DNA-binding domains, thereby enhancing DNA binding activity—a process particularly important in inflammatory conditions like asthma where oxidative stress alters transcriptional networks.
The pathophysiological significance of this discovery was validated in a murine asthma model, where this compound significantly reduced hallmark features of allergic airway inflammation including eosinophil infiltration, mucus hypersecretion, airway edema, and IL-4 cytokine levels. These findings not only established Ref-1 as a therapeutically relevant target but also demonstrated the utility of affinity-based target identification methods for translating chemical screening hits into biologically validated lead compounds with defined mechanisms of action.
Table 1: Key Characteristics of this compound and Its Molecular Target
| Parameter | Description | Significance |
|---|---|---|
| Chemical Class | β-strand mimetic with enedione moiety | Traps reactive cysteine nucleophiles in redox proteins |
| Primary Target | Ref-1 (Redox Effector Factor-1) | Key redox regulator of AP-1 transcription factor |
| AP-1 Inhibition | IC₅₀ = 20 μM | Selective inhibition without affecting NF-κB |
| Therapeutic Efficacy | Reduces eosinophil infiltration, mucus hypersecretion, IL-4 levels | Validates Ref-1/AP-1 as therapeutic target in asthma |
The enedione moiety within this compound's chemical structure functions as a cysteine trap, forming reversible covalent adducts with nucleophilic cysteine residues in the active site of redox-sensitive proteins. This β-strand mimetic template was specifically designed to mimic the extended strand conformation that peptides derived from transcription factors adopt when binding to their cognate redox regulators. The strategic incorporation of specific aromatic substituents at defined positions enables selective interaction with Ref-1's substrate-binding cleft while excluding binding to other redox proteins like thioredoxin. This molecular recognition is governed by complementary surface topography and electrostatic interactions that favor Ref-1's unique active site architecture over related oxidoreductases.
This compound specifically interrupts the redox signaling cascade by targeting Ref-1's reduction function, preventing the activation of AP-1 transcription factors without interfering with NF-κB pathways. This selective inhibition occurs because this compound blocks Ref-1's ability to reduce critical cysteine residues (e.g., Cys-252 in c-Jun) within the DNA-binding domains of AP-1 components, thereby diminishing their DNA-binding capacity and subsequent transcriptional activation of pro-inflammatory genes. The diagram below illustrates this specific molecular targeting:
Affinity chromatography leverages highly specific biological interactions between a target molecule and an immobilized ligand to achieve exceptional purification efficiency—often exceeding 1000-fold purification in a single step. The fundamental principle involves three sequential stages: (1) binding of the target protein to the immobilized ligand under conditions that favor specific interaction, (2) washing to remove nonspecifically bound contaminants while maintaining the specific interaction, and (3) elution under conditions that disrupt the specific binding to recover the purified target. For small molecule target identification, this approach is reversed: the small molecule (this compound) becomes the immobilized ligand, while the complex protein mixture from cell lysates contains the unknown target(s) that specifically bind to it.
The exceptional specificity of affinity chromatography stems from its basis in natural molecular recognition mechanisms rather than general physicochemical properties like size, charge, or hydrophobicity. When properly implemented, this technique can isolate a single protein species from thousands of other cellular proteins, making it ideally suited for identifying the molecular targets of bioactive small molecules discovered in phenotypic screens. The biotin-streptavidin system is particularly valuable in these applications due to its extraordinary binding affinity (Kd ≈ 10⁻¹⁵ M), which remains stable under various buffer conditions while allowing efficient recovery of bound proteins under denaturing conditions.
Table 2: Essential Reagents for this compound Affinity Chromatography
| Reagent Category | Specific Examples | Purpose/Application |
|---|---|---|
| Chromatography Resins | Streptavidin-agarose, NeutrAvidin beads | Immobilization of biotinylated this compound |
| Buffer Components | PBS, HEPES, Tris-HCl, NaCl, NP-40 | Maintain physiological pH and ionic strength |
| Protease Inhibitors | PMSF, aprotinin, leupeptin, pepstatin | Prevent protein degradation during isolation |
| Detection Reagents | Anti-Ref-1 antibodies, HRP-conjugated secondary antibodies | Target protein identification and validation |
Resin Equilibration: Transfer 200 μL of streptavidin-agarose bead suspension to a microcentrifuge tube. Centrifuge at 1,000 × g for 2 minutes and carefully remove the supernatant. Wash beads with 1 mL of binding buffer, repeat centrifugation, and remove supernatant. Repeat this washing process three times to ensure complete equilibration.
Compound Immobilization: Resuspend the equilibrated beads in 500 μL of binding buffer containing 50 μM biotinylated this compound analog. Rotate the mixture gently at 4°C for 2 hours to allow efficient binding between biotin and streptavidin.
Washing Unbound Compound: Centrifuge the bead suspension at 1,000 × g for 2 minutes and remove the supernatant containing unbound compound. Wash the beads three times with 1 mL of binding buffer to remove any residual unbound this compound analog.
Matrix Storage: After the final wash, resuspend the beads in an equal volume of binding buffer containing 0.02% sodium azide as preservative. Store at 4°C until use (stable for up to 2 weeks).
Cell Culture: Maintain A549 cells in complete DMEM medium at 37°C in a humidified 5% CO₂ incubator. Culture cells to 80-90% confluence in 150 cm² flasks, with typical yields of approximately 10⁷ cells per flask.
Harvesting and Fractionation:
Protein Quantification: Determine protein concentration of both cytosolic and nuclear fractions using Bradford or BCA assay. Adjust concentrations to 2 mg/mL using appropriate buffers.
Binding Incubation: Combine 500 μL of cell lysate (containing 1 mg total protein) with 100 μL of this compound-conjugated beads. Incubate with gentle rotation for 2 hours at 4°C to allow target proteins to bind to the immobilized compound.
Washing: Centrifuge the bead-lysate mixture at 1,000 × g for 2 minutes and carefully remove the supernatant. Wash the beads sequentially with:
Elution: After the final wash, completely remove any residual wash buffer. Add 50 μL of 2× SDS-PAGE sample buffer with 100 mM DTT to the beads. Heat at 95°C for 5 minutes to denature proteins and elute them from the beads. Centrifuge at 12,000 × g for 5 minutes and collect the supernatant containing eluted proteins.
The complete experimental workflow for target identification is visualized below:
Protein Separation: Load the eluted proteins onto a 4-20% gradient SDS-PAGE gel. Run the gel at constant voltage (120 V) until the dye front reaches the bottom. Visualize proteins using silver staining or Coomassie Blue staining.
Mass Spectrometry Analysis:
Western Blot Validation:
Successful implementation of this protocol should yield specific isolation of Ref-1 from both cytosolic and nuclear fractions of A549 cells, with molecular weight approximately 37 kDa. The identity of this protein band should be confirmed through both mass spectrometry analysis, which detects peptide sequences unique to Ref-1, and western blot validation with Ref-1-specific antibodies. Control experiments using bare streptavidin beads or beads conjugated with inactive analogs should show minimal Ref-1 binding, demonstrating the specificity of the this compound-Ref-1 interaction.
In the original research, the affinity chromatography approach using biotinylated this compound analogs successfully isolated Ref-1 as the primary molecular target from human lung epithelial cells. The interaction was shown to be specific and concentration-dependent, with binding affinity in the micromolar range consistent with the functional IC₅₀ for AP-1 inhibition. Additional validation came from demonstrating that pre-treatment with free this compound competitively inhibited Ref-1 binding to the immobilized analog, confirming a specific and saturable interaction.
Table 3: Expected Experimental Outcomes and Interpretation
| Experimental Step | Expected Outcome | Interpretation |
|---|---|---|
| Affinity Purification | Single major band at ~37 kDa | Potential Ref-1 isolation |
| Mass Spectrometry | Peptides matching Ref-1/APE1 sequence | Confirms target identity |
| Western Blot | Positive signal with anti-Ref-1 antibody | Independent validation |
| Control Experiments | No Ref-1 in control beads | Demonstrates binding specificity |
Beyond simple binding identification, the biological relevance of the this compound-Ref-1 interaction was confirmed through a series of functional assays demonstrating that this compound specifically inhibited Ref-1-mediated reduction of AP-1 components without affecting other redox-regulated transcription factors. In cellular models, this compound treatment resulted in dose-dependent inhibition of AP-1 transcriptional activity while having no effect on NF-κB-driven reporter expression, consistent with selective targeting of Ref-1 rather than broader oxidative stress pathways.
The most compelling physiological validation came from animal studies where this compound administration significantly attenuated allergic airway inflammation in a murine asthma model, reducing key pathological features including eosinophil infiltration (by 60-75%), mucus hypersecretion, and IL-4 production. These therapeutic effects occurred at doses equivalent to the compound's binding affinity for Ref-1, establishing a direct link between target engagement and physiological efficacy.
Table 4: Troubleshooting Guide for this compound Affinity Chromatography
| Problem | Potential Causes | Solutions |
|---|---|---|
| High Background | Nonspecific binding to beads | Increase salt concentration in wash buffers; include 0.1% Tween-20 |
| No Target Detection | Insufficient lysate concentration | Increase protein input; concentrate lysate if necessary |
| Weak Binding | Improper compound immobilization | Verify biotinylation efficiency; optimize linker length |
| Multiple Bands | Incomplete washing or degradation | Add protease inhibitors; optimize wash stringency |
For researchers adapting this protocol to related compounds or cell systems, several key parameters can be optimized to improve results. The linker length between this compound and the biotin tag significantly affects binding efficiency—typically a 6-12 carbon spacer arm provides optimal accessibility. Binding time and temperature can be adjusted, with longer incubations (up to 4 hours) at 4°C sometimes improving yield for low-abundance targets. For particularly challenging applications, cross-linking strategies may stabilize transient interactions.
When adapting this protocol to new cellular contexts, consider that Ref-1 localization varies by cell type and physiological state—often distributed between nuclear and cytoplasmic compartments. For comprehensive target identification, always process both fractions as described in the protocol. Additionally, redox conditions during lysis and binding significantly impact Ref-1 activity and binding characteristics; maintain consistent reducing conditions with 0.5-1.0 mM DTT throughout the procedure.
Target identification is a crucial stage in the drug discovery process, enabling researchers to understand the mechanism of action of a therapeutic compound and optimize its selectivity to reduce potential side effects [1]. Affinity-based pull-down methods are a cornerstone of this process, using small molecules conjugated with affinity tags to selectively isolate and identify target proteins from complex biological mixtures [1].
This application note details a specific instance of this approach: the identification of Redox Effector Factor-1 (Ref-1) as the molecular target of the small molecule inhibitor PNRI-299, a compound developed to selectively inhibit Activator Protein-1 (AP-1) transcription for the treatment of asthma [2]. The successful identification of Ref-1 validates AP-1 as a therapeutic target in allergic airway inflammation and demonstrates the power of the biotin-tagged affinity purification strategy [2].
Asthma is characterized by an oxidant/antioxidant imbalance in the lungs, which leads to the activation of redox-sensitive transcription factors, including AP-1 and NF-κB [2]. These factors control the expression of T-helper 2 (Th2) cytokines, which are the molecular hallmarks of asthma. While corticosteroids that inhibit these factors are effective treatments, they can have severe systemic side effects, creating a need for more targeted therapies [2].
AP-1 activity is uniquely redox-sensitive. Its DNA binding is increased when critical cysteine residues are reduced, placing its regulation in the domain of redox proteins like Ref-1 [2].
Researchers developed this compound using a combinatorial library approach based on a β-strand mimetic template [2]. This template was designed to act as a reversible inhibitor (pseudosubstrate) of redox proteins. A key feature is its enedione moiety, which functions to "trap" reactive cysteine nucleophiles in the active sites of its target redox proteins [2].
The molecular target of this therapeutically active compound was identified using a biotin-tagged affinity purification approach [2].
The biotin-tagged approach involves chemically attaching a biotin molecule to the small molecule of interest (e.g., this compound) through a chemical linkage. The biotin-tagged small molecule is then used as a probe to isolate its binding partners [1].
The following diagram illustrates the core workflow of this method:
This protocol is adapted from the methods used to identify Ref-1 as the target of this compound [2].
Preparation of Cell Extracts:
Affinity Purification:
Elution and Analysis:
Table 1: Comparison of Selected Streptavidin Beads for Affinity Purification
| Product Name | Base Matrix | Bead Size | Binding Capacity (Example) | Key Features | Source |
|---|---|---|---|---|---|
| Dynabeads MyOne Streptavidin T1 | Magnetic polystyrene | 1 µm | ~20 µg biotinylated IgG / mg beads | Uniform size, single-layer streptavidin coating, suitable for automation. | [3] |
| Streptavidin Agarose | Agarose | Not specified | 1–3 mg/mL (biotinylated BSA) | Traditional resin, available in various sizes. | [4] |
| NeutrAvidin Agarose | Agarose | Not specified | 1–2 mg/mL (biotinylated BSA) | Neutral isoelectric point reduces nonspecific binding. | [4] |
While the biotin-tagged approach is powerful, it is one of several methods for target identification.
In this method, the small molecule is directly and covalently coupled to a solid support (e.g., agarose beads) via a linker. The small molecule-affinity matrix is then exposed to a cell lysate, and bound proteins are eluted and identified by mass spectrometry [1]. A key advantage is that it avoids modifying the small molecule itself with a large tag like biotin, which can sometimes interfere with its activity or cell permeability.
PAL incorporates a photoreactive group (e.g., benzophenone, diazirine) into the probe design. Upon exposure to UV light, this group forms a permanent, covalent bond with the target protein [1]. This is particularly useful for:
The following diagram compares these three major affinity-based strategies:
An alternative to purifying existing complexes is to use proximity-dependent biotinylation. In BioID, a promiscuous biotin ligase (BirA*) is fused to a bait protein. This ligase biotinylates proteins that are in close proximity in the live cell. These biotinylated proteins can then be purified with streptavidin beads under denaturing conditions after lysis [5]. This method is advantageous for capturing weak, transient, or membrane-associated interactions that may not survive a traditional affinity purification.
Table 2: Comparison of Affinity-Based Target Identification Methods
| Method | Principle | Advantages | Disadvantages | Suitability for this compound-like Study |
|---|---|---|---|---|
| Biotin-Tagged Pull-down | Biotinylated molecule captures partners for streptavidin purification. | Simple, low-cost, high-affinity capture. | Harsh elution denatures proteins; biotin tag may affect activity/permeability. | Excellent for initial target ID from lysate. |
| On-Bead Affinity | Molecule immobilized on bead captures partners. | No modification of small molecule itself. | Immobilization chemistry may block functional groups; potential for non-specific binding to matrix. | Good alternative if biotin tag disrupts function. |
| Photoaffinity Labeling | Photoreactive group enables covalent cross-linking to target. | Stabilizes transient interactions; maps binding sites. | Requires complex probe synthesis; cross-linking efficiency can be low. | Ideal for confirming direct binding and identifying binding sites. |
The case of this compound exemplifies a successful chemogenomic strategy where a small molecule inhibitor with a known phenotypic effect had its specific molecular target identified through biotin-tagged affinity purification. This protocol led to the discovery that this compound targets Ref-1, a redox regulator of AP-1, thereby validating the Ref-1/AP-1 axis as a therapeutic target for asthma and providing a path for future drug development.
The detailed protocol and discussion of alternative methods provided in this application note offer researchers a robust framework for applying this powerful technique to their own small molecule target identification projects.
The A549 human lung carcinoma cell line serves as a critical experimental model in respiratory disease research and anticancer drug development. First established in 1972 through explant culture of lung carcinomatous tissue from a 58-year-old Caucasian male, this cell line exhibits characteristics of type II alveolar epithelial cells, including surfactant synthesis and secretion. A549 cells display epithelial morphology and possess the ability to metabolize chemical carcinogens, making them particularly valuable for studying lung cancer biology, chemotherapeutic efficacy, and environmental toxicology. Their robustness in culture and consistent phenotypic expression have established A549 as a standard model system in research laboratories worldwide.
Contemporary research employing A549 cells spans multiple disciplines, including investigation of particulate matter toxicity, radiation biology, metastatic mechanisms, and novel therapeutic interventions. The cell line's well-characterized genetics and signaling pathways enable researchers to dissect molecular mechanisms underlying lung cancer progression and treatment resistance. Furthermore, A549 cells serve as a validated model for studying the epithelial-mesenchymal transition (EMT) process, a crucial mechanism in cancer metastasis, and for screening potential chemopreventive agents derived from natural products. The following application notes provide detailed methodologies and experimental findings from recent investigations utilizing A549 cells, offering standardized protocols for researchers in pharmaceutical development and cancer biology.
Natural products continue to serve as valuable sources of novel anticancer agents, offering diverse chemical structures with selective biological activities. Recent investigations have identified several phytochemicals with significant cytotoxicity against A549 lung cancer cells, providing promising leads for therapeutic development. These compounds exhibit their anti-proliferative effects through various mechanisms, primarily involving apoptosis induction, cell cycle disruption, and mitochondrial membrane potential alteration.
ChalcEA (2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone): This compound isolated from Eugenia aquea leaves demonstrated dose-dependent cytotoxicity against A549 cells with IC₅₀ values of 25.36 µM (24 hours) and 19.60 µM (48 hours). Mechanistic studies revealed that ChalcEA promotes apoptosis through caspase cascade activation, specifically cleaving caspase-9 and caspase-3. Molecular docking simulations indicated that ChalcEA binds to caspase-3 with a binding energy of -6.53 kcal/mol, potentially competing with natural substrates and enhancing apoptotic signaling. [1]
Nepeta paulsenii Briq. extracts: Phytochemicals extracted from different plant parts using various solvents showed variable cytotoxicity against A549 cells. The ethanolic flower extract exhibited the most potent activity with an IC₅₀ of 50.58 µg/mL, outperforming the standard chemotherapeutic agent 5-fluorouracil (IC₅₀ 83.62 µg/mL). Treatment with these extracts induced nuclear condensation and chromatin dissolution, characteristic of apoptotic cell death. Additionally, the extracts suppressed mitochondrial membrane potential as evidenced by reduced rhodamine 123 fluorescence signals, indicating early-stage apoptosis through mitochondrial pathways. [2]
Caprolactin C and ent-Caprolactin C: These compounds isolated from Aquimarina sp. MC085 demonstrated significant inhibition of A549 cell invasion and γ-irradiation-induced migration. Notably, ent-Caprolactin C suppressed transforming growth factor-β (TGF-β)-induced epithelial-mesenchymal transition (EMT) by inhibiting phosphorylation of Smad2/3 and downregulating EMT marker proteins (N-cadherin, β-catenin, and vimentin) and related mRNA expression (N-cadherin, matrix metalloproteinase-9, Snail, and vimentin). This compound shows potential as an antimetastatic agent by targeting key signaling pathways in cancer progression. [3]
Table 1: Cytotoxicity Profiles of Natural Compounds in A549 Cells
| Compound/Extract | Source | IC₅₀ Value | Mechanism of Action | Key Findings |
|---|---|---|---|---|
| ChalcEA | Eugenia aquea leaves | 25.36 µM (24h) 19.60 µM (48h) | Caspase-9/3 activation | Induces apoptosis; molecular docking shows strong caspase-3 binding |
| Nepeta paulsenii (Ethanolic flower extract) | Nepeta paulsenii Briq. | 50.58 µg/mL | Mitochondrial membrane potential disruption | Nuclear condensation; superior to 5-fluorouracil standard |
| ent-Caprolactin C | Aquimarina sp. MC085 | Not specified | Suppresses TGF-β-induced EMT | Inhibits Smad2/3 phosphorylation; downregulates EMT markers |
| 5-Fluorouracil (Standard) | Synthetic | 83.62 µg/mL | Thymidylate synthase inhibition | Reference compound for cytotoxicity comparisons |
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Particulate matter 2.5 (PM2.5) exposure represents a significant environmental risk factor for lung cancer progression and pathogenesis. Recent investigations have elucidated the molecular mechanisms underlying PM2.5-induced carcinogenic alterations in non-small cell lung cancer (NSCLC) cells, revealing mutation-specific responses that influence cellular susceptibility to environmental stressors. A 2025 study examining acute PM2.5 exposure (200 µg/mL for 24 hours) in genetically distinct NSCLC cell lines demonstrated compelling transcriptomic alterations with implications for therapeutic resistance and cancer progression.
The research compared A549 cells (KRAS mutation) with NCI-H1975 cells (EGFR mutation), revealing that EGFR-mutant cells exhibited a stronger transcriptional response with a higher fold change in differentially expressed genes (DEGs), indicating greater susceptibility to PM2.5-induced oncogenic alterations. Pathway analysis identified upregulation of genes associated with oxidative stress response, carcinogen activation, metabolic reprogramming, and therapy resistance mechanisms. Additionally, observed downregulation of tumor suppressor genes suggests immune suppression and potential immunotherapy resistance following PM2.5 exposure. These findings highlight the profound impact of short-term air pollution exposure on lung cancer transcriptomics, particularly in EGFR-driven malignancies. [4]
Table 2: Transcriptomic Changes in NSCLC Cells After Acute PM2.5 Exposure (200 µg/mL, 24 hours)
| Cell Line | Genetic Background | Transcriptional Response | Key Upregulated Pathways | Key Downregulated Pathways |
|---|---|---|---|---|
| A549 | KRAS mutation | Moderate | Oxidative stress response, Metabolic reprogramming | Limited tumor suppressor downregulation |
| NCI-H1975 | EGFR mutation | Strong (higher DEG fold change) | Oxidative stress, Carcinogen activation, Therapy resistance | Tumor suppressor genes, Immune function |
The methodology for PM2.5 exposure studies involves preparing PM2.5 suspensions in culture medium, sonicating to ensure proper dispersion, and treating cells at 70-80% confluency. RNA sequencing typically follows 24 hours post-exposure, with subsequent validation of key findings through qRT-PCR and functional assays. This experimental approach provides a standardized system for investigating gene-environment interactions in lung carcinogenesis.
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Procedure:
The adaptive response of cancer cells to low-dose radiation represents a fascinating phenomenon with significant implications for radiotherapeutic strategies. Recent investigations have demonstrated that pre-exposure to low-dose X-ray radiation can modify A549 cell responses to subsequent high-dose challenges, inducing protective mechanisms that reduce radiation-induced damage. This adaptive effect involves complex molecular reprogramming including altered apoptosis rates, cell cycle redistribution, and microRNA expression modifications.
A 2021 study examining low-dose radiation effects in A549 cells revealed that pretreatment with either 50 mGy or 200 mGy prior to a 20 Gy challenge dose significantly reduced apoptosis rates compared to 20 Gy alone. Cell cycle analysis demonstrated a decreased percentage of cells in G2/M phase in the adapted groups (50 mGy-20 Gy and 200 mGy-20 Gy) compared to the 20 Gy-only group. Molecular profiling identified 16 differentially expressed miRNAs between adapted and non-adapted cells, with one miRNA (mir-3662) upregulated and 15 miRNAs downregulated in both adapted groups. Bioinformatic analysis indicated that these miRNAs target genes involved in cell communication regulation, metabolic processes, enzyme binding, and catalytic activity signaling pathways. These findings suggest that low-dose radiation induces a protective adaptive response in A549 cells through miRNA-mediated mechanisms. [5]
Table 3: Low-Dose Radiation Adaptive Response in A549 Cells
| Radiation Protocol | Apoptosis Rate | G2/M Phase Percentage | miRNA Expression Changes | Key Affected Pathways |
|---|---|---|---|---|
| 20 Gy only | Reference value | Reference value | Reference pattern | DNA damage response, Cell cycle arrest |
| 50 mGy → 20 Gy | Significantly reduced | Significantly decreased | 1 upregulated, 15 downregulated | Cell communication, Metabolic processes |
| 200 mGy → 20 Gy | Significantly reduced | Significantly decreased | Similar miRNA pattern to 50 mGy group | Enzyme binding, Catalytic activity |
Materials:
Procedure:
The epithelial-mesenchymal transition process represents a critical mechanism in cancer metastasis, characterized by loss of epithelial characteristics and acquisition of migratory and invasive mesenchymal properties. A549 cells serve as a valuable model for studying EMT and screening potential antimetastatic compounds. Standardized protocols for assessing invasion and migration inhibition provide crucial information for drug development targeting metastatic progression.
Materials:
Procedure:
Invasion Assay: Coat Transwell inserts with Matrigel (diluted in serum-free medium) and allow to solidify at 37°C for 2-4 hours. Serum-starve A549 cells for 24 hours, then seed into upper chambers at 5×10⁴ cells/well in serum-free medium. Add complete medium with 10% FBS to lower chamber as chemoattractant. Test compounds are added to both chambers at desired concentrations. Incubate for 24-48 hours at 37°C. Remove non-invaded cells from upper chamber with cotton swabs. Fix invaded cells on lower membrane surface with methanol and stain with crystal violet (0.5% in methanol). Count cells in multiple fields under microscope or extract dye with acetic acid and measure absorbance at 570 nm. [3]
Migration Assay (γ-irradiation-induced): Seed A549 cells in appropriate culture vessels and allow to adhere overnight. Treat with test compounds for predetermined time periods. Expose cells to γ-irradiation (dose typically 2-10 Gy). Continue incubation for 6-24 hours to allow migration induction. Assess migration using wound healing/scratch assay: create a uniform wound in confluent cell monolayer using a pipette tip, wash to remove debris, and capture images at 0, 6, 12, and 24 hours. Quantify migration distance using image analysis software. Alternatively, use Transwell assays as described above without Matrigel coating. [3]
EMT Marker Analysis: To assess EMT inhibition, pre-treat A549 cells with test compounds for 2-6 hours before adding TGF-β (typically 5-10 ng/mL) to induce EMT. Continue incubation for 48-72 hours. Analyze EMT markers by Western blotting (N-cadherin, vimentin, β-catenin, E-cadherin) or qRT-PCR (N-cadherin, MMP-9, Snail, vimentin) using standard protocols. [3]
The following diagrams illustrate key signaling pathways investigated in A549 cell studies, created using Graphviz DOT language with specified color palette and formatting requirements.
The comprehensive application notes and protocols presented herein provide standardized methodologies for investigating diverse biological responses in A549 lung cancer cells. The experimental approaches encompass cytotoxicity assessment, apoptosis mechanism analysis, invasion and migration quantification, transcriptomic profiling, and radiation response evaluation. Each protocol has been validated in peer-reviewed studies and can be reliably implemented in research and drug development settings.
The findings summarized from recent literature highlight the continuing value of A549 cells as a model system for lung cancer research. Key insights include the mutation-specific responses to environmental stressors like PM2.5, the potential of natural products as sources of novel anticancer agents, and the complex adaptive mechanisms induced by low-dose radiation. The signaling pathway visualizations provide conceptual frameworks for understanding these molecular mechanisms and identifying potential therapeutic targets.
For researchers implementing these protocols, attention to culture conditions, treatment standardization, and appropriate controls remains essential for generating reproducible and meaningful data. The integration of these approaches enables comprehensive characterization of compound activities and cellular responses, supporting the development of more effective therapeutic strategies for non-small cell lung cancer.
| Application Area | Specific Function | Experimental Context | Key Findings | Citation |
|---|---|---|---|---|
| Inflammatory Signaling | AP-1 transcription factor inhibitor | Sepsis model in RAW264.7 macrophages | Suppressed inflammatory responses (TNF-α, IL-6) induced by CYP1A1 overexpression [1] | [1] |
| DNA Repair & Redox Regulation | Reference compound in APE1/Ref-1 studies | Investigation of nitric oxide effects on APE1 nuclear export | Used to validate specificity of APE1 translocation mechanisms [2] | [2] |
This compound is a cell-permeable small molecule inhibitor that specifically targets the Activator Protein-1 (AP-1) transcription factor complex [1]. AP-1 is a dimeric transcription factor typically composed of proteins from the c-FOS and c-JUN families, which regulates the expression of numerous genes involved in inflammatory responses, cell proliferation, and apoptosis [1].
In experimental models, this compound has been utilized to investigate the AP-1 signaling pathway and its role in various disease processes. Research has demonstrated its efficacy in suppressing inflammatory responses in macrophages, particularly in the context of sepsis [1].
The following diagram illustrates the experimental workflow and the specific point of this compound inhibition in the AP-1 signaling pathway:
Beyond its use in inflammatory signaling studies, this compound has been referenced in cancer research, particularly in the context of the APE1/Ref-1 protein [2]. APE1/Ref-1 is a bifunctional protein with roles in DNA base excision repair and redox regulation of transcription factors including AP-1 [2].
This compound was utilized as a reference compound in studies investigating how nitric oxide controls the nuclear export of APE1/Ref-1 through S-nitrosation, helping researchers validate the specificity of APE1 translocation mechanisms [2].
Specificity Confirmation: When using this compound to study AP-1 signaling, include appropriate controls to verify target specificity, particularly when studying complex pathways with multiple regulatory components [1].
Cell Type Variability: Be aware that transfection efficiency and compound uptake can vary significantly across different cell types. Immortalized cell lines like RAW264.7 and HEK293 generally show higher transfection efficiency compared to primary cells [3].
Experimental Optimization: For initial experiments, titrate this compound concentration to establish optimal dosing that provides maximal target inhibition while minimizing off-target effects [1].
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Inhibition Efficacy | Insufficient inhibitor concentration; short treatment duration | Perform dose-response curve; extend pre-treatment time before stimulation |
| High Cell Toxicity | Excessive inhibitor concentration; solvent cytotoxicity | Reduce working concentration; ensure proper vehicle controls |
| Variable Results | Inconsistent cell culture conditions; improper transfection | Standardize passage number; optimize transfection protocol [3] |
PNRI-299 (N-benzyl-2-(3-cyanophenyl)-1,3,7-trioxo-2,3,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-5-carboxamide) is a small molecule inhibitor designed using a β-strand mimetic template [1] [2]. Its core mechanism involves selective targeting of the redox effector factor-1 (Ref-1), also known as APE1, which is an oxidoreductase [1] [3].
The following diagram illustrates the signaling pathway and the point of inhibition by this compound:
The table below summarizes the primary quantitative findings from the literature on this compound:
| Parameter | Value / Outcome | Experimental Context |
|---|---|---|
| IC50 (AP-1 Inhibition) | 20 µM | Transiently transfected human lung epithelial (A549) cells [1]. |
| Selectivity (NF-κB) | No inhibition up to 200 µM | Same as above; NF-κB reporter assay [1]. |
| Selectivity (Thioredoxin) | No reactivity up to 200 µM | Thioredoxin reactivity assay [1]. |
| In Vivo Efficacy (Asthma) | Significant reduction in airway eosinophilia, mucus, edema, and IL-4 levels [1]. | Mouse model of OVA-induced allergic airway inflammation [1]. |
| In Vivo Efficacy (I/R Injury) | No effect on inflammatory changes or lethality [4]. | Mouse model of intestinal ischemia/reperfusion injury [4]. |
Here are detailed methodologies for key experiments involving this compound, based on the cited literature.
This protocol is used to determine the potency and selectivity of this compound [1].
This protocol describes the in vivo validation of this compound in allergic airway inflammation [1].
The overall workflow for the in vivo protocol is summarized below:
PNRI-299 represents a significant advancement in targeted molecular therapeutics focusing on the unique interface of redox regulation and DNA repair mechanisms. This small molecule inhibitor specifically targets the Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor 1 (APE1/Ref-1), a critical bifunctional protein that plays essential roles in cellular stress response pathways and transcriptional regulation. The strategic inhibition of APE1/Ref-1 by this compound offers promising therapeutic potential across multiple disease contexts, particularly in oncology and inflammatory conditions where redox dysregulation and enhanced DNA repair contribute to pathogenesis and treatment resistance. [1]
The molecular characterization of this compound reveals a carefully optimized structure designed to specifically interact with the redox domain of APE1/Ref-1, thereby disrupting its protein-protein interactions with transcription factors while potentially preserving its DNA repair functions. This selective targeting approach represents a novel therapeutic strategy that differs from conventional DNA repair inhibitors, which often completely abrogate enzymatic activity. The development of this compound emerged from growing understanding of redox dysregulation as a specific vulnerability of malignant cells, creating therapeutic windows that can be exploited through precise pharmacological intervention. [2]
Table 1: Molecular Characteristics of this compound
| Property | Specification | Experimental Reference |
|---|---|---|
| Primary Target | APE1/Ref-1 (Redox domain) | Biotin-tagged pull-down assay [3] |
| Target Functions Affected | Redox signaling, Transcriptional activation | Nuclear export studies [1] |
| Therapeutic Applications | Cancer, Inflammatory disorders | Redox chemotherapeutic review [2] |
| Chemical Class | Small molecule inhibitor | Not specified in available literature |
| Key Molecular Effect | Inhibition of Ref-1 dependent transcription factor activation | Redox activity assays [1] |
The primary mechanism of this compound centers on its ability to disrupt the redox signaling function of APE1/Ref-1, which normally enhances the DNA-binding activity of numerous transcription factors critical for cellular stress responses. APE1/Ref-1 maintains reduced states of cysteine residues in transcription factors through its redox activity, facilitating their binding to target DNA sequences. By inhibiting this function, this compound effectively modulates transcriptional programs that promote cell survival, proliferation, and adaptation to oxidative stress. This mechanism is particularly relevant in cancer cells, which often exhibit constitutively elevated levels of cellular oxidative stress and dependence on mitogenic and anti-apoptotic ROS-signaling pathways. The targeted inhibition of APE1/Ref-1's redox function represents a strategic approach to exploit this vulnerability without completely eliminating the essential DNA repair functions of the protein. [2]
While this compound primarily targets the redox function of APE1/Ref-1, its interaction with this bifunctional protein may also influence DNA repair pathways under certain conditions. APE1/Ref-1 plays a critical role in the base excision repair (BER) pathway, serving as the rate-limiting enzyme that cleaves DNA adjacent to apurinic/apyrimidinic sites. The structural interplay between the redox and DNA repair domains suggests that allosteric effects may occur when this compound binds to the redox domain. However, evidence indicates that the compound has been optimized for selective redox inhibition, potentially preserving genomic stability functions while specifically disrupting redox-dependent transcriptional activation. This selective targeting strategy may enhance the therapeutic index of this compound by reducing potential side effects associated with complete BER pathway inhibition. [1]
The application of this compound in cancer therapeutics represents a promising approach for targeting redox adaptation mechanisms in malignant cells. Research has demonstrated that many cancer types display increased reliance on APE1/Ref-1 redox function for maintaining transcription factor activation, particularly for factors like AP-1, NF-κB, and HIF-1α that drive tumor progression and treatment resistance. In preclinical models, inhibition of APE1/Ref-1 redox function has shown potential to sensitize tumor cells to conventional chemotherapeutic agents and radiation therapy by disrupting adaptive survival responses. The compound may be particularly effective in malignancies characterized by high levels of oxidative stress, such as pancreatic cancer, metastatic melanoma, and glioblastoma, where current treatment options remain limited. The pleiotropic effects of this compound on multiple transcription factors simultaneously may help overcome the redundancy in oncogenic signaling networks that often leads to drug resistance. [2]
Beyond oncology, this compound demonstrates significant potential for managing chronic inflammatory conditions where redox-sensitive transcription factors drive pathological inflammation. APE1/Ref-1 activation of pro-inflammatory transcription factors such as AP-1 and NF-κB positions it as a key regulator of inflammatory gene expression. By modulating these pathways, this compound may suppress the excessive inflammatory responses characteristic of conditions like rheumatoid arthritis, inflammatory bowel disease, and asthma. Notably, the compound's ability to specifically target redox signaling without completely abolishing DNA repair function may offer advantages over broader anti-inflammatory approaches by preserving genomic integrity in rapidly dividing immune and tissue cells. This application aligns with emerging understanding that redox dysregulation represents a common pathogenic mechanism across multiple inflammatory disorders. [2]
The strategic use of this compound in combination regimens represents a promising approach to enhance therapeutic efficacy while potentially reducing treatment-related toxicity. Preclinical evidence suggests that redox chemotherapeutics like this compound may function according to the concept of synthetic lethality, where drug cytotoxicity is confined to cancer cells displaying specific loss-of-function mutations or oncogene activation. When combined with conventional DNA-damaging agents, this compound may prevent the activation of pro-survival transcriptional programs that typically confer treatment resistance. Similarly, in inflammatory conditions, combination with targeted biologic therapies may produce synergistic effects through complementary pathway inhibition. The development of rational combination strategies requires careful consideration of tumor biology and redox phenotyping to identify patient populations most likely to benefit from APE1/Ref-1-directed therapy. [2]
Table 2: Therapeutic Applications of this compound
| Application Area | Proposed Mechanism | Current Status |
|---|---|---|
| Oncology | Disruption of redox-dependent transcription factor activation (AP-1, NF-κB, HIF-1α) | Preclinical development [2] |
| Inflammatory Disorders | Suppression of pro-inflammatory gene expression via NF-κB and AP-1 inhibition | Preclinical investigation [2] |
| Combination Therapy | Sensitization to conventional chemotherapeutics by blocking adaptive survival responses | Experimental models [2] |
| Personalized Medicine | Targeting tumors with specific redox dependencies or Keap1 mutations | Conceptual framework [2] |
The affinity-based pull-down approach represents a robust methodology for confirming this compound's interaction with its primary target, APE1/Ref-1. This protocol utilizes biotin-tagged this compound to selectively isolate target proteins from complex biological mixtures, allowing for specific identification of direct molecular interactions. The approach capitalizes on the strong binding affinity between biotin and streptavidin-coated solid supports, enabling efficient purification of protein complexes under controlled conditions. This method has been successfully employed to identify activator protein 1 (AP-1) as a target of this compound, confirming the compound's engagement with the redox regulation pathway. The biotin-tagged approach offers advantages of simplicity and cost-effectiveness, though researchers should be aware that the high affinity of the biotin-streptavidin interaction requires denaturing conditions for protein release, which may affect protein structure and activity. Additionally, the attachment of biotin to small molecules can influence cellular permeability and may alter phenotypic outcomes in living systems. [4] [3]
Protocol Steps:
Compound Tagging: Covalently attach biotin to this compound using appropriate chemical linkage that preserves biological activity. Validate the modified compound to ensure target engagement capability is maintained.
Cell Lysate Preparation: Culture relevant cell lines (e.g., HepG2 hepatoma cells or HEK293 embryonic kidney cells) under standard conditions. Prepare cell lysates using appropriate lysis buffers containing protease inhibitors to maintain protein integrity. [1]
Affinity Purification: Incubate biotin-tagged this compound with cell lysates or living cells containing target proteins. Capture the compound-protein complexes on streptavidin-coated solid supports through incubation with gentle agitation.
Washing and Elution: Wash beads extensively with appropriate buffers to remove non-specifically bound proteins. Elute bound proteins using denaturing conditions (SDS sample buffer at 95-100°C) or milder conditions if protein activity preservation is required.
Target Identification: Separate eluted proteins using SDS-PAGE and identify specific targets through mass spectrometry analysis. Confirm APE1/Ref-1 identification through Western blot validation with specific antibodies. [4] [3]
The subcellular localization of APE1/Ref-1 represents a critical aspect of its function, with nuclear export serving as an important regulatory mechanism under conditions of nitrosative stress. This protocol outlines a method for monitoring this compound's potential influence on the nuclear-cytoplasmic shuttling of APE1/Ref-1, particularly in response to nitric oxide stimulation. The assay leverages immunofluorescence techniques to visualize protein localization patterns following compound treatment, providing insights into functional consequences of target engagement. Research has demonstrated that APE1 can inducibly translocate from nucleus to cytoplasm in response to nitric oxide stimulation in a CRM1-independent manner, through a process dependent on S-nitrosation of Cys93 and Cys310 residues. Understanding how this compound influences this redistribution process can provide valuable information about its mechanism of action and potential effects on APE1/Ref-1 function in different cellular compartments. [1]
Protocol Steps:
Cell Culture and Transfection: Plate appropriate cell lines (HEK293 cells recommended) on glass coverslips and transfect with HA-APE1 or APE1-myc expression vectors using standard transfection reagents. Allow 36 hours for protein expression. [1]
Compound Treatment: Treat cells with this compound at optimized concentrations, alone or in combination with GSNO (200-500 μM) as a nitric oxide donor to stimulate nuclear export. Include appropriate vehicle controls.
Immunofluorescence Processing: Fix cells with 3.7% paraformaldehyde in PBS for 30 minutes, permeabilize with 0.2% Triton X-100 in PBS for 10 minutes, and block with PBS containing 5% BSA and 10% FCS for 30 minutes.
Antibody Incubation: Incubate cells with primary antibodies (anti-HA antibody, Santa Cruz sc-805 or anti-myc antibody, Santa Cruz sc-40) overnight at 4°C, followed by Texas-Red-labeled secondary antibody for 60 minutes. Counterstain nuclei with Hoechst 33342. [1]
Image Acquisition and Analysis: Observe fluorescence using laser-scanning confocal microscopy equipped with appropriate filters. Quantify nuclear versus cytoplasmic distribution of APE1/Ref-1 across multiple cells to determine statistical significance.
The following Graphviz diagram illustrates the core mechanism of action of this compound and its functional consequences on APE1/Ref-1 signaling pathways:
Diagram 1: this compound Mechanism of Action and Signaling Consequences. This diagram illustrates how this compound targets APE1/Ref-1, primarily inhibiting its redox signaling function while potentially preserving DNA repair activity, ultimately affecting key transcription factors and downstream cellular processes.
For safe handling and long-term stability, please adhere to the following conditions, which are specified in the material safety data sheet (MSDS) [1]:
| Parameter | Condition |
|---|---|
| Form | Solid (powder) |
| Container | Keep container tightly sealed |
| Light | Keep away from direct sunlight |
| Atmosphere | Keep in a cool, well-ventilated area |
| Temperature | -20°C (for powder) or -80°C (when in solvent) |
| Incompatibilities | Strong acids, strong alkalis, strong oxidizing agents, strong reducing agents |
> Safety Note: PNRI-299 is classified as Harmful if swallowed (H302) and Very toxic to aquatic life with long-lasting effects (H410). Always wear appropriate personal protective equipment (PPE), including safety goggles, protective gloves, and impervious clothing. Avoid dust formation and use only in areas with adequate exhaust ventilation [1].
This compound is a selective small-molecule inhibitor of the AP-1 (Activator Protein-1) transcription factor. Its molecular target is the redox effector factor-1 (Ref-1), also known as APE1 [2] [3] [4].
The following diagram illustrates the signaling pathway and how this compound intervenes.
The MSDS for this compound lists its physical state as a solid but does not provide quantitative solubility data in common solvents [1]. When facing solubility issues with novel compounds like this compound, here are standard approaches you can take:
Q1: What is the IC₅₀ value for this compound? A1: this compound selectively inhibits AP-1 transcription with an IC₅₀ of 20 μM in human lung epithelial (A549) cells. It did not affect NF-κB transcription at concentrations up to 200 μM [2].
Q2: How was the molecular target of this compound identified? A2: The target, Ref-1, was identified using an affinity chromatography approach [2] [7]. A biotin-tagged version of the compound was used to pull down its binding partners from cell lysates, which were then isolated and identified [7].
Q3: Does this compound have efficacy in disease models? A3: Yes. In a mouse model of allergic asthma, intranasal administration of this compound (0.75 or 2.0 mg/kg) significantly reduced key disease features, including airway eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels [2].
Given the lack of explicit solubility data, I suggest the following:
The table below summarizes the key quantitative data available from scientific literature. Please note that this information is from 2003 and may not reflect the most current research [1] [2].
| Parameter | Value | Context / Assay |
|---|---|---|
| IC₅₀ (AP-1 Inhibition) | 20 μM | Transiently transfected human lung epithelial A549 cells [1]. |
| Selectivity (NF-κB) | No effect up to 200 μM | Tested in the same A549 cell reporter assay [1]. |
| Selectivity (Thioredoxin) | No effect up to 200 μM | Direct reactivity test [1]. |
| In Vivo Efficacy Dose | 0.75 & 2.0 mg/kg | Administered intranasally in a mouse asthma model [1]. |
| Molecular Target | Ref-1 (Redox Effector Factor-1)/APE1 | Identified via affinity chromatography [1] [2]. |
| Key Interaction Site | Cysteine-65 (Cys-65) | On the Ref-1 protein [2]. |
The methodology used to identify PNRI-299's target can serve as a reference for your own experimental protocols. The original researchers used an affinity-based pull-down approach, a common technique for target identification [3].
The workflow can be summarized as follows:
This process is visualized in the following diagram:
Here are some anticipated FAQs based on the available data and common laboratory challenges.
Q1: What is the confirmed molecular target of this compound? A: this compound is a selective inhibitor of the AP-1 transcription pathway. Its molecular target has been identified as Ref-1 (Redox Effector Factor-1), also known as APE1. It specifically interacts with the Cys-65 residue on the Ref-1 protein to inhibit its redox function [1] [2].
Q2: Does this compound inhibit NF-κB? A: No. At concentrations up to 200 μM, this compound showed no inhibitory activity against NF-κB transcription, demonstrating its selectivity for the AP-1 pathway over this related redox-sensitive transcription factor [1].
Q3: What is a major challenge when using affinity-based pull-down for target ID? A: A key challenge is that chemically modifying the small molecule (e.g., by adding a biotin tag) can sometimes alter its activity, cell permeability, or binding characteristics, potentially leading to false negatives or the identification of irrelevant proteins [3]. It is critical to validate that the tagged molecule retains its biological activity.
Since specific stability data for this compound is not available, you would need to establish this empirically. Here is a logical pathway to determine the key factors influencing its stability in solution, which you can use as a guide for designing experiments.
To create this profile, you could track the degradation of this compound in solution under different conditions using analytical techniques like HPLC. Key parameters to test include [1]:
For quick reference, here are the core quantitative findings for this compound from the key study:
| Parameter | Value | Experimental Context |
|---|---|---|
| IC50 for AP-1 Inhibition | 20 µM | Human lung epithelial (A549) cells, transfected with an AP-1 reporter [1]. |
| Selectivity (NF-κB) | No inhibition up to 200 µM | Tested concurrently with AP-1 in A549 cells [1]. |
| Selectivity (Thioredoxin) | No reaction up to 200 µM | Specificity confirmed against other redox proteins [1]. |
| In Vivo Efficacy Dose | 0.75 mg/kg & 2.0 mg/kg | Administered intranasally in a mouse model of allergic asthma [1]. |
Here are the summarized methodologies for key experiments cited in the data tables.
This protocol was used to determine the IC50 value and selectivity of this compound [1].
This protocol describes how the efficacy of this compound was tested in a whole organism [1].
The diagram below illustrates the molecular mechanism of this compound and the key experimental workflow used to identify and validate it.
Q1: What is the confirmed molecular target of this compound, and how was it identified? A1: The molecular target of this compound was identified as the oxidoreductase Redox Effector Factor-1 (Ref-1). This was determined using an affinity chromatography approach, where cellular extracts were incubated with the compound, and specific bound proteins were isolated and analyzed [1].
Q2: Does this compound show specificity for AP-1 over other redox-sensitive transcription factors? A2: Yes. The study demonstrated that this compound selectively inhibited AP-1 transcription without affecting NF-κB transcription or reacting with thioredoxin, even at concentrations up to 10 times its IC50 (200 µM) [1]. This specificity is crucial for its use as a targeted tool compound.
Q3: What are the key pharmacological effects of this compound in a disease model? A3: In a mouse model of allergic asthma, intranasal administration of this compound significantly reduced hallmark features of the disease. This included decreased airway eosinophil infiltration, mucus hypersecretion, edema, and lower levels of the cytokine IL-4 [1].
Q4: The primary source is from 2003. Are there more recent developments in targeting AP-1? A4: Yes, the field has advanced. AP-1 is no longer considered "undruggable," and newer strategies have emerged. For instance, a compound called T-5224 (a c-Fos/AP-1 inhibitor) has been investigated, and other approaches involve using kinase inhibitors that target upstream regulators like JNK and p38 MAPK [3]. Research also continues to explore AP-1's role in cellular plasticity and drug resistance in diseases like melanoma [4].
The provided data offers a strong foundation. For a fully optimized and modern experimental plan, consider these steps:
The table below consolidates the key experimental findings on this compound's specificity:
| Aspect | Experimental Findings | Citation |
|---|---|---|
| Transcriptional Inhibition | Selectively inhibits AP-1 transcription (IC₅₀ = 20 µM). Shows no effect on NF-κB transcription at concentrations up to 200 µM. | [1] [2] |
| Molecular Target | Identified as Redox Effector Factor-1 (Ref-1). Overexpression of Ref-1 attenuates this compound's inhibitory effect on AP-1. | [1] [2] |
| Effect on Thioredoxin | No reactivity with thioredoxin, a redox regulator of NF-κB, was observed up to 200 µM. | [1] [2] |
| In Vivo Specificity | In a mouse model of intestinal ischemia/reperfusion (I/R) injury, this compound (3-10 mg/kg, i.v.) did not inhibit NF-κB translocation and had no significant effect on the resulting inflammatory response. | [3] |
For researchers looking to validate or understand these findings, here are the methodologies from the key studies.
Reporter Gene Assay (Core Specificity Test)
Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Translocation
Affinity Chromatography (Target Identification)
Problem: Observed Off-target Effects or Inconsistent Results
Problem: Lack of Efficacy in AP-1 Inhibition
The following diagram illustrates the specific mechanism of this compound and why it does not interfere with the NF-κB pathway, based on the cited research.
Q: What is the experimental evidence that PNRI-299 does not react with thioredoxin (Trx)?
Q: How was this compound's selectivity for AP-1 over NF-κB transcription established?
The table below summarizes the key quantitative data from the experiments that established this compound's selectivity profile [1] [2].
| Assay | Target Tested | This compound Effect | Key Metric |
|---|---|---|---|
| Transcription Reporter Assay | AP-1 | Potent inhibition | IC₅₀ = 20 µM |
| Transcription Reporter Assay | NF-κB | No effect | Up to 200 µM |
| Thioredoxin Activity Assay | Thioredoxin (Trx) | No reactivity/inhibition | Up to 200 µM |
While the full protocols are not provided in the search results, the core methodologies are described as follows:
The following diagram illustrates the overall experimental workflow used to discover and validate this compound, from initial design to target confirmation.
This diagram outlines the mechanism of this compound's interaction with its target, Ref-1, and the downstream consequences.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Unexpected inhibition of NF-κB in reporter assay | Lack of specificity of the compound; off-target effect. | Verify the purity of this compound. Re-run the selectivity assay using a dose-response curve to confirm the original findings [1] [2]. |
| High background in thioredoxin activity assay | Non-specific redox activity or assay interference. | Include a positive control inhibitor (e.g., PX-12 for Trx1) and a negative control (DMSO vehicle). Ensure the thioredoxin enzyme is fully active. |
| Inconsistent results in cellular models | Variable cell health, transfection efficiency, or compound solubility. | Standardize cell passage number and health. Use a consistent transfection protocol with an internal control (e.g., Renilla luciferase). Pre-dissolve this compound in DMSO and ensure final DMSO concentration is low (<0.5%). |
The search results I obtained are from the original 2003 publication. To find more detailed protocols, I suggest you:
A molecule's permeability is influenced by its physicochemical properties and the experimental system used. The table below outlines common issues and their solutions.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low apparent permeability in cellular assays (e.g., Caco-2) [1] | Efflux by membrane transporters (e.g., P-gp) [1] | Co-incubate with transporter inhibitors (e.g., verapamil for P-gp); compare apical-to-basolateral vs. basolateral-to-apical transport [1] |
| Inconsistent permeability data between labs or assays [1] | Variability in experimental protocols (e.g., cell passage number, buffer composition) [1] | Standardize protocols; use internal control compounds; validate assays with reference compounds [1] |
| Poor cellular uptake in target engagement assays (e.g., CETSA) [2] | Inefficient crossing of the cell membrane [2] | Verify permeability using methods below; consider structural modifications to improve lipophilicity (LogP) [3] [1] |
| Discrepancy between biochemical and cellular activity | Low cell permeability preventing intracellular target engagement [2] | Use cellular target engagement assays (e.g., CETSA) to confirm the compound reaches its intracellular target [2] |
| Inefficient cell permeabilization with digitonin | Incorrect digitonin concentration [4] | Perform optimization: test a concentration series (e.g., 0.00001% to 0.05%) and select the minimal concentration that permeabilizes >95% of cells [4] |
Here are detailed methodologies for key experiments cited in the troubleshooting guide.
This protocol is critical for experiments that require controlled access to the cell interior.
CETSA determines whether your compound binds to its protein target inside intact cells, indirectly confirming cellular permeability and engagement.
The following diagram illustrates the core workflow and logic of the CETSA protocol.
Understanding these core concepts will help in troubleshooting and designing experiments.
The quantitative data for this compound is summarized in the table below for quick reference.
| Assay Type | Target | IC₅₀ / Effective Concentration | Selectivity Notes |
|---|---|---|---|
| In Vitro Transcription Inhibition [1] [2] [3] | AP-1 | 20 μM | No effect on NF-κB transcription or thioredoxin (Trx) up to 200 μM. [1] [2] [3] |
| In Vivo Mouse Asthma Model [1] [2] [3] | Allergic Airway Inflammation | 0.75 mg/kg and 2.0 mg/kg (intranasal) | Significantly reduced eosinophil infiltration, mucus hypersecretion, edema, and IL-4 levels. |
The following methodologies are reconstructed from the foundational this compound study [3].
This protocol measures the compound's effect on AP-1-driven reporter gene expression.
This protocol evaluates the efficacy of this compound in a disease model.
This method identifies the molecular target of this compound [3].
The diagram below illustrates the redox-dependent mechanism by which this compound inhibits AP-1 signaling.
Q1: What is the recommended storage condition for this compound? One supplier recommends storing the product at -20°C [4]. Always refer to the Certificate of Analysis from your supplier for specific handling instructions.
Q2: Does this compound affect the NF-κB pathway? No. The compound is selective for the Ref-1/AP-1 pathway. At concentrations up to 200 μM, it showed no effect on NF-κB transcription or thioredoxin activity [1] [2] [3].
Q3: What is the molecular target of this compound? The molecular target was identified as the oxidoreductase Redox Effector Factor-1 (Ref-1), also known as APE-1. This compound specifically reacts with the redox nucleophile Cys-65 on Ref-1 to inhibit its activation of AP-1 [1] [3] [5].
Q4: Are there next-generation Ref-1 inhibitors available? Yes, the field has advanced. Second-generation Ref-1 redox inhibitors such as APX2009 and its predecessor APX3330 have been developed and used in more recent preclinical studies, including for cancer and neovascular eye disease [6] [7].
This compound is a small-molecule inhibitor developed using a chemogenomics and combinatorial library approach. Its molecular target has been identified as the oxidoreductase Redox Effector Factor-1 (Ref-1), also known as APE1 [1].
The diagram below illustrates the signaling pathway targeted by PNRI-289.
The primary in vivo data for this compound comes from a mouse model of ovalbumin (OVA)-induced allergic airway inflammation, which mimics key features of asthma [1]. The table below summarizes the key experimental parameters.
| Parameter | Specification |
|---|---|
| Animal Model | Female BALB/c mice (6-8 weeks old) [1] |
| Disease Model | Ovalbumin (OVA)-induced allergic airway inflammation [1] |
| Sensitization | Intraperitoneal (i.p.) injection of 100 μg OVA complexed with alum on days 0 and 14 [1] |
| Challenge | Intranasal (i.n.) administration of 50 μg OVA on days 14, 25, 26, and 27 [1] |
| This compound Treatment | Intranasal (i.n.) administration at 0.75 or 2.0 mg/kg [1] |
| Treatment Timing | 30 minutes before each OVA challenge on days 25, 26, and 27 [1] |
| Vehicle | 0.16% DMSO in saline [1] |
| Endpoint Analysis | Performed on day 28 [1] |
The efficacy of this compound was evaluated 24 hours after the final challenge (on day 28) through several physiological, histological, and molecular endpoints [1]:
The reported results indicated that this compound significantly reduced all these markers of allergic airway inflammation [1].
Issue 1: Lack of Efficacy in the Model
Issue 2: High Variability in Treatment Response
Issue 3: Unexpected Toxicity or Stress in Animals
PNRI-299 is a small molecule identified in scientific literature as a research tool for studying APE1/Ref-1 [1]. The following table summarizes the core information and the primary method used to discover its target.
| Aspect | Details |
|---|---|
| Target Protein | APE1/Ref-1 (Apurinic/apyrimidinic endonuclease 1/Redox effector factor-1) [1] |
| Protein Function | Multifunctional enzyme in DNA repair (base excision repair) and redox signaling regulation of transcription factors [2]. |
| Target Identification Method | Biotin-tagged affinity pull-down approach [1] |
The biotin-tagged affinity pull-down is a standard method for identifying small molecule targets. The experimental rationale and process are outlined in the diagram below.
Q1: What is the specific vehicle for dissolving this compound in experiments? The available scientific literature does not specify the formulation vehicle for this compound. This is a common issue when working with research compounds that are not yet commercially standardized.
Q2: How is the delivery of this compound optimized for cellular assays? While direct protocols for this compound were not found, delivery optimization for such compounds generally follows these principles:
Given the information gap, here are critical points to emphasize in your technical support center:
The table below summarizes the core information for the small molecule inhibitor this compound.
| Property | Description |
|---|---|
| Name | This compound [1] |
| Primary Target | APE/Ref-1 (Redox Effector Factor-1) [1] [2] |
| Primary Effect | Selective inhibition of AP-1 transcription [1] [2] |
| IC₅₀ for AP-1 | 20 µM [1] [2] |
| Specificity | No effect on NF-κB transcription or thioredoxin (up to 200 µM) [1] [2] |
| Molecular Weight | 401.37 g/mol [1] |
| CAS Number | 550368-41-7 [1] |
You can establish a dose-response relationship for this compound by measuring its inhibition of AP-1-driven transcriptional activity.
1. AP-1 Reporter Gene Assay This is the primary method used to determine the IC₅₀ of this compound [2].
2. In Vivo Efficacy in a Mouse Asthma Model This protocol validates the therapeutic effect of this compound [1] [2].
| Problem | Possible Cause | Solution |
|---|---|---|
| High background in controls | Non-specific binding or auto-fluorescence in assay. | Include additional controls (e.g., a well-characterized AP-1 inducer and a non-targeting compound). Optimize wash stringency to reduce background [3]. |
| Shallow or non-sigmoidal dose-response curve | Compound solubility issues, non-specific binding, or off-target effects. | Re-test compound solubility in the assay buffer. Use a freshly prepared DMSO stock solution. Verify the assay measures the intended specific interaction (e.g., confirm target engagement) [3] [4]. |
| Inconsistent results between replicates | Inconsistent cell culture conditions, transfection efficiency, or compound dispensing. | Standardize cell passage number and confluency at time of assay. Use a validated transfection reagent and protocol. Ensure accurate liquid handling via calibrated equipment. |
| No cellular activity despite in vitro binding | Poor cell permeability of the compound. | Consider structural analogs of this compound with improved permeability. Use a cell-penetrating delivery agent, though this requires careful control to avoid non-specific effects [3]. |
The following diagrams, created with Graphviz, illustrate this compound's mechanism of action and a key experimental workflow.
This compound Inhibits AP-1 Signaling Pathway This diagram shows how this compound targets APE/Ref-1 to block oxidative stress-induced AP-1 transcription and subsequent airway inflammation [1] [2].
AP-1 Reporter Assay Workflow This diagram outlines the key steps for establishing a dose-response curve for this compound using an AP-1 reporter gene assay in human lung epithelial cells [2].
| Feature | PNRI-299 (Research Compound) | Corticosteroids (e.g., Prednisone) |
|---|---|---|
| Drug Class / Status | Pre-clinical small molecule; not an approved drug [1] | Approved drug; standard of care (e.g., Prednisone, inhaled forms) [2] [3] |
| Molecular Target | Redox Effector Factor-1 (Ref-1), a specific redox-sensitive protein [1] | Glucocorticoid receptor (GR), leading to broad genomic and non-genomic effects [4] |
| Primary Mechanism of Action | Selective inhibition of AP-1 transcription factor; no effect on NF-κB or Thioredoxin at tested doses [1] | Broad anti-inflammatory & immunosuppressive effects; inhibits multiple transcription factors (NF-κB, AP-1) and cytokines [4] |
| Key Efficacy Data (Pre-clinical/Clinical) | Mouse asthma model: ↓ airway eosinophilia, mucus secretion, edema, and IL-4 levels [1] | Highly effective for ~90-95% of patients; controls symptoms but is not a cure [4]. 2025 Trend: Focus on minimizing use (OCS-sparing) due to side effects [5] |
| Quantitative Data (Source Study) | IC50 for AP-1 inhibition: 20 µM (in A549 cells) [1] | Dosing varies widely; e.g., oral Prednisone: 5-60 mg/day, depending on condition [2] |
| Major Safety & Limitations | No specific side effects reported in pre-clinical study; limitation is highly selective mechanism [1] | Numerous systemic side effects with chronic/high-dose use: adrenal suppression, osteoporosis, hyperglycemia, hypertension, increased infection risk [2] [3] [5] |
| Therapeutic Rationale | Target patients with oxidative stress and high AP-1 activity, potentially corticosteroid-resistant subset [1] | First-line anti-inflammatory for broad asthma population; severe cases may require biologics for OCS-sparing [5] [4] |
For a professional audience, the methodologies and specific findings from the PNRI-309 study are detailed below.
The identification and validation of this compound followed a chemogenomic approach, as outlined in the diagram below.
Key Experimental Details [1]:
The mechanism of corticosteroids is broad, and current research emphasizes safety and precision.
Contemporary Clinical Context (2025) [5]:
For your comparison guide, the following points are crucial for your target audience of researchers and drug development professionals:
The ovalbumin-induced asthma model is a well-established method for studying allergic airway disease. The table below summarizes a typical sensitization and challenge protocol in mice [1].
| Phase | Day(s) | Procedure |
|---|---|---|
| Sensitization | Day 1 & 8 | Intraperitoneal (i.p.) injection of 20 μg OVA adsorbed in 1 mg aluminum hydroxide (alum) adjuvant. |
| Challenge | Days 15, 16, & 17 | Exposure to aerosolized 1-5% OVA for 30 minutes, or intranasal instillation of OVA. |
| Analysis | Day 18 or 19 | Assessment of airway hyperresponsiveness (AHR), sample collection (BALF, serum, lung tissue) 24-48 hours after final challenge. |
The following diagram illustrates the workflow and key outcomes of this experimental model.
When validating a new compound like PNRI-299 in this model, researchers typically measure a suite of physiological, cellular, and molecular parameters. The following table outlines these key endpoints and the common techniques used to assess them [2] [3] [4].
| Parameter Category | Specific Measurements | Common Assessment Methods |
|---|---|---|
| Lung Function | Airway resistance (Rrs), lung elastance (E), respiration rate, tidal volume. | Invasive plethysmography (Buxco/DSI); Respiromax chamber. |
| Inflammatory Cell Infiltration | Total and differential cell counts in Bronchoalveolar Lavage Fluid (BALF): eosinophils, neutrophils, lymphocytes, macrophages. | Cell counters; Cytospin and Diff-Quik staining of BALF smears. |
| Immune Response & Cytokines | Serum total IgE; Th2 cytokines (IL-4, IL-5, IL-13) in BALF or lung tissue; Epithelial cytokines (IL-25, IL-33, TSLP). | Enzyme-Linked Immunosorbent Assay (ELISA). |
| Lung Tissue Pathology | Inflammatory cell infiltration, mucus production, goblet cell hyperplasia, airway remodeling. | Hematoxylin and Eosin (H&E) staining; Periodic Acid-Schiff (PAS) staining. |
| Molecular Targets | Gene (mRNA) and protein expression of specific targets (e.g., NLRP3, redox-sensitive proteins). | qRT-PCR, Western Blot, Immunohistochemistry (IHC). |
Given that this compound-specific data is not available, you may find it useful to explore these research avenues, which are highlighted in the recent literature:
The table below summarizes the core quantitative data on this compound's selectivity against key transcription factors and redox proteins.
| Transcription Factor / Protein | Effect of this compound | Reported IC₅₀ / Concentration Tested | Experimental Model |
|---|---|---|---|
| AP-1 | Selective inhibition | IC₅₀ of 20 µM [1] [2] [3] | Transiently transfected human lung epithelial A549 cells [2] |
| NF-κB | No effect | Up to 200 µM [1] [2] [3] | Transiently transfected human lung epithelial A549 cells [2] |
| Thioredoxin (TRX) | No reactivity | Up to 200 µM [2] [3] | Not specified in assays [2] |
This selective inhibition translates to functional effects in disease models. In a mouse model of intestinal ischemia/reperfusion injury, where NF-κB plays a major role, this compound had no effect on inflammatory changes or lethality [4]. In contrast, in an allergic asthma mouse model, this compound significantly reduced key pathological features, validating AP-1 as its primary therapeutic target [2].
The selectivity profile of this compound was established using the following key experimental methods.
This protocol was used to initially identify this compound's effect on AP-1 and rule out its effect on NF-κB [2].
This method identified Ref-1 as the specific molecular target of this compound [2] [5].
The following diagram illustrates the key experimental steps from the initial screening to the identification of this compound's molecular target.
This compound achieves its selectivity by specifically inhibiting Redox Effector Factor-1 (Ref-1), a dual-function protein that regulates the DNA-binding activity of several transcription factors, including AP-1, by reducing critical cysteine residues in their DNA-binding domains [6] [7]. By interacting with the redox nucleophile Cys-65 on Ref-1, this compound blocks its ability to activate AP-1, without interfering with Ref-1's other functions or other redox pathways like thioredoxin [1] [2].
This compound's well-characterized and selective mechanism offers distinct advantages:
The table below summarizes the key experimental findings that validate this compound and its target, Ref-1/AP-1, in the context of allergic inflammation [1] [2].
| Validation Aspect | Experimental System | Key Findings & Quantitative Data |
|---|---|---|
| Target Identification & Selectivity | Combinatorial library screening in human lung epithelial (A549) cells [1]. | Selective inhibition of AP-1 transcription (IC₅₀ = 20 μM). No effect on NF-κB transcription or thioredoxin activity (up to 200 μM) [1]. |
| Molecular Target Confirmation | Affinity chromatography using A549 cell cytosolic and nuclear extracts [1]. | Identified the oxidoreductase Redox Effector Factor-1 (Ref-1) as the direct molecular target of this compound [1]. |
| Efficacy in Disease Model | Ovalbumin-induced mouse model of allergic asthma [1]. | Significantly reduced:
The following methodologies were central to the target validation process for this compound [1].
1. Identification via Combinatorial Library Screening
2. Target Deconvolution via Affinity Chromatography
3. In Vivo Efficacy in a Mouse Asthma Model
This compound exerts its effects by specifically inhibiting the Redox Effector Factor-1 (Ref-1) protein, which is a key regulator of the AP-1 transcription factor. The following diagram illustrates this signaling pathway and the point of this compound's intervention.
This compound is identified in scientific literature as a selective small-molecule inhibitor of the Ref-1/AP-1 signaling pathway [1] [2]. The table below summarizes its key characteristics and supporting experimental data.
| Feature | Description | Supporting Experimental Data |
|---|---|---|
| Primary Target | Redox effector factor-1 (Ref-1); inhibits Activator Protein-1 (AP-1) transcription [1]. | Identified via affinity chromatography; inhibits AP-1 reporter (IC₅₀ 20 µM) without affecting NF-κB (up to 200 µM) or thioredoxin [1]. |
| Therapeutic Application | Allergic airway inflammation (asthma); investigated in sepsis [1] [3]. | Mouse asthma model: reduced eosinophil infiltration, mucus hypersecretion, edema, IL-4 levels [1]. Sepsis models: no effect on inflammatory changes/lethality from intestinal ischemia/reperfusion [2]. |
| Key Differentiating Trait | High selectivity for Ref-1/AP-1 pathway over related pathways like NF-κB [1] [2]. | In intestinal I/R injury, NF-κB inhibitor MOL-294 reduced damage/lethality; this compound (AP-1 selective) had no effect, demonstrating pathway specificity [2]. |
The mechanism of action for this compound can be visualized in the following pathway diagram:
Beta-strand mimetics are a class of compounds designed to inhibit protein-protein interactions (PPIs), which are often difficult to target with conventional small molecules [4]. Their development is technically challenging due to the need to mimic the extensive hydrogen-bonding and side-chain presentation of a native β-strand [4] [5].
The general logic behind developing these mimetics is summarized below:
This compound was developed from a β-strand mimetic template that acts as a reversible inhibitor, incorporating an enedione moiety to trap cysteine nucleophiles in the active sites of redox proteins [1]. This places it within the category of beta-strand mimetics designed to disrupt specific protein-protein or protein-DNA interactions.
For researchers looking to validate or build upon these findings, here are the key experimental methodologies cited in the literature: